Product packaging for 7-Chloro-2-quinoxalinone(Cat. No.:CAS No. 59489-30-4)

7-Chloro-2-quinoxalinone

Cat. No.: B1362756
CAS No.: 59489-30-4
M. Wt: 180.59 g/mol
InChI Key: HIDXVGIAGDJBIN-UHFFFAOYSA-N
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Description

7-Chloro-2-quinoxalinone is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B1362756 7-Chloro-2-quinoxalinone CAS No. 59489-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDXVGIAGDJBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333207
Record name 7-Chloro-2-quinoxalinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-30-4
Record name 7-Chloro-2-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2-dihydroquinoxalin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloro-2-quinoxalinone is a heterocyclic compound built upon the quinoxalinone scaffold, a structure of significant interest in medicinal chemistry and materials science. Quinoxalinone derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, exhibiting potential anticancer, antibacterial, and neuroregulatory activities.[1][2] The strategic placement of a chlorine atom at the 7-position modifies the molecule's electronic properties and provides a reactive handle for further synthetic elaboration. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, synthesizing predicted data with insights from structurally related analogs to offer a robust profile for researchers. We delve into its chemical identity, structural features, spectroscopic profile, and chemical reactivity, supported by detailed experimental workflows and protocols to ensure scientific integrity and practical applicability.

Chemical Identity and Core Physicochemical Properties

This compound, also known as 7-chloroquinoxalin-2(1H)-one, is a solid, stable organic compound under standard conditions. Its fundamental properties are summarized below. It is important to note that while key physical data like melting point are experimentally determined, many other parameters are derived from high-quality computational predictions, which provide valuable estimates for experimental design.

PropertyValueSource(s)
IUPAC Name 7-chloro-1H-quinoxalin-2-one[PubChem]
Synonyms This compound, 7-chloroquinoxalin-2-ol[3]
CAS Number 59489-30-4[3]
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Appearance Pale yellow solid[LookChem]
Melting Point 270 °C (with decomposition)[3]
Density 1.50 ± 0.1 g/cm³ (Predicted)[LookChem]
Boiling Point 396.5 °C at 760 mmHg (Predicted)[3]
pKa 8.23 ± 0.70 (Predicted)[3]
LogP (Octanol/Water) 1.4 - 1.58 (Predicted)[1, PubChem]

Expert Insights:

  • The high melting point of 270 °C suggests strong intermolecular forces in the crystal lattice, likely involving hydrogen bonding from the amide N-H group and π-π stacking of the aromatic rings.

  • The predicted pKa of ~8.23 indicates that the N-H proton is weakly acidic.[3] The compound will be predominantly in its neutral form at physiological pH (7.4), which is a critical consideration for drug design and biological assays.

  • The predicted LogP value of ~1.5 suggests moderate lipophilicity, indicating that the molecule may possess reasonable cell membrane permeability, a key factor for bioavailability.[3]

Molecular Structure and Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives, such as ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, provides significant structural insights. The core quinoxaline ring system is nearly planar. This planarity is a key feature of the scaffold, facilitating the π-π stacking interactions that contribute to its solid-state stability and its ability to intercalate with biological macromolecules like DNA.

Intermolecular forces are expected to be dominated by:

  • N-H···O Hydrogen Bonding: The amide proton (N1-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C2=O) is a strong acceptor, leading to the formation of robust chains or dimers in the solid state.

  • π-π Stacking: The planar aromatic rings can stack on top of each other, further stabilizing the crystal structure.

  • C-H···Cl Interactions: Weak hydrogen bonds involving the chlorine atom can also contribute to the overall packing arrangement.

Spectroscopic Profile: An Interpretive Guide

Direct experimental spectra for this compound are not readily found in peer-reviewed literature. However, by analyzing the spectra of the parent 2-quinoxalinone and other substituted derivatives, a reliable, predictive profile can be constructed. This section explains the expected spectroscopic signatures, providing a basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Expected, in DMSO-d₆):

    • N1-H (Amide): A broad singlet is expected far downfield, typically >12 ppm, due to the acidic nature of the proton and hydrogen bonding with the solvent.

    • C3-H: A singlet is anticipated around 8.2 ppm.

    • Aromatic Protons (H5, H6, H8): The benzene portion of the ring will display an AX/ABX system. The chlorine at C7 will exert an electron-withdrawing effect, influencing the chemical shifts.

      • H8: A doublet is expected around 7.8 ppm.

      • H6: A doublet of doublets (dd) is expected around 7.4 ppm.

      • H5: A doublet is expected around 7.6 ppm.

  • ¹³C NMR (Expected, in DMSO-d₆):

    • C2 (Carbonyl): The carbonyl carbon will appear significantly downfield, expected in the range of 155-160 ppm.[4]

    • Aromatic Carbons: Signals for the 8 carbons of the quinoxaline core are expected between 115-145 ppm. The carbon directly attached to the chlorine (C7) will be influenced by its electronegativity. The other carbons (C3, C4a, C5, C6, C8, C8a) will have distinct shifts based on their electronic environment.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretch: A moderate to sharp band is expected in the region of 3200-3350 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption is characteristic and expected around 1670-1690 cm⁻¹.[5]

  • Aromatic C=C and C=N Stretches: Multiple sharp bands will be present in the 1450-1620 cm⁻¹ region, characteristic of the heterocyclic aromatic system.[5]

  • C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or DMSO, the UV-Vis spectrum of the quinoxalinone scaffold is characterized by multiple absorption bands corresponding to π → π* transitions. Typically, strong absorptions are observed in the range of 220-280 nm, with one or more weaker, longer-wavelength absorptions extending above 300 nm. The chloro-substituent is expected to cause a slight bathochromic (red) shift of these absorptions compared to the unsubstituted parent compound.

Synthesis and Chemical Reactivity

Synthetic Pathway

A common and efficient method for synthesizing this compound involves the condensation of a substituted o-phenylenediamine with a glyoxylic acid derivative. This reaction provides direct access to the quinoxalinone core.

Reaction: 4-Chloro-1,2-phenylenediamine reacts with glyoxylic acid (or its ethyl ester) in a suitable solvent such as ethanol, typically under reflux conditions, to yield this compound via cyclocondensation.[3]

Synthesis reactant1 4-Chloro-1,2-phenylenediamine reaction_node reactant1->reaction_node reactant2 Glyoxylic Acid reactant2->reaction_node product This compound reaction_node->product  Ethanol, Reflux (Cyclocondensation)

Caption: Synthetic route for this compound.

Chemical Reactivity and Stability
  • Nucleophilic Aromatic Substitution: The chlorine atom at the C7 position is the most significant site of reactivity. While less reactive than a chlorine on a simple acyl chloride, it can undergo nucleophilic aromatic substitution with strong nucleophiles, particularly amines, under heating. This provides a key strategic pathway for creating diverse libraries of 7-substituted quinoxalinone derivatives for structure-activity relationship (SAR) studies.

  • Stability: The quinoxalinone core is generally stable. However, like many heterocyclic compounds, it may show sensitivity to strong oxidizing agents or prolonged exposure to UV light. Stability studies on related derivatives have been performed using accelerated aging methods, such as storage in water at 37°C over several days, to assess degradation.

Standardized Experimental Workflow for Physicochemical Characterization

To ensure data integrity and reproducibility, a standardized workflow is essential for characterizing any new batch of this compound.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Characterization cluster_physchem 3. Physical Property Determination cluster_data 4. Data Analysis & Reporting prep Weigh Sample (1-5 mg) Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, HPLC-grade MeOH for UV/LC-MS) hplc Purity Assessment (HPLC) - C18 Column - Mobile Phase Gradient - UV Detection (e.g., 254 nm) prep->hplc nmr Structure Elucidation (NMR) - ¹H and ¹³C Spectra - Confirm predicted shifts prep->nmr uv UV-Vis Spectroscopy - Scan 200-400 nm - Determine λmax prep->uv mp Melting Point - Capillary Method - Record range and decomposition prep->mp sol Solubility Test - Test in various solvents (H₂O, EtOH, DCM, Acetone) prep->sol ms Identity Confirmation (LC-MS) - ESI Source - Confirm [M+H]+ at m/z 181.01 hplc->ms report Compile Data Compare with reference/predicted values Generate Certificate of Analysis hplc->report ms->report nmr->report uv->report mp->report sol->report

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 320 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Methanol or DMSO.

    • Dilute to a working concentration of ~50 µg/mL with Mobile Phase A/B (50:50).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-19 min: Return to 5% B.

    • 19-25 min: Re-equilibrate at 5% B.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate the peak area of the main component and any impurities.

    • Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100%.

    • System Validation: A successful run should show a sharp, symmetrical peak for the main compound with good separation from any potential impurities or solvent front.

Conclusion

This compound presents a valuable platform for chemical and pharmacological research. This guide has established its core physicochemical profile, highlighting a high melting point indicative of a stable crystalline structure, moderate lipophilicity suitable for biological investigation, and a key reactive site at the C7-chloro position for synthetic diversification. While direct experimental spectroscopic data is sparse, a robust, predictive profile has been constructed based on established principles and data from close analogs, providing a reliable foundation for its identification and characterization. The provided protocols and workflows offer a standardized approach to ensure the quality and reproducibility of future research involving this promising heterocyclic scaffold.

References

The Ascendant Therapeutic Potential of 7-Chloro-2-Quinoxalinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoxaline nucleus, a heterocyclic scaffold forged from the fusion of a benzene and a pyrazine ring, has long captured the attention of medicinal chemists. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged structure" in drug discovery, capable of interacting with a diverse array of biological targets.[1][2] Within this esteemed family, the quinoxalin-2-one core represents a particularly promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] This in-depth technical guide focuses specifically on the burgeoning class of 7-chloro-2-quinoxalinone derivatives , exploring their synthesis, multifaceted biological activities, and underlying mechanisms of action. As we delve into the scientific intricacies of this scaffold, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and to illuminate pathways for future investigation.

I. Synthetic Strategies for the this compound Core: A Gateway to Chemical Diversity

The foundation of any drug discovery program lies in the robust and flexible synthesis of the core chemical scaffold. The this compound framework can be accessed through several established synthetic routes, each offering distinct advantages in terms of starting material availability, scalability, and the potential for diversification.

A. The Classical Approach: Condensation of o-Phenylenediamines with α-Ketoesters

A cornerstone in quinoxalinone synthesis is the condensation of an appropriately substituted o-phenylenediamine with an α-ketoester. For the synthesis of the this compound core, this involves the reaction of 4-chloro-1,2-phenylenediamine with an α-ketoester, such as ethyl pyruvate, typically under acidic or thermal conditions. This reaction proceeds via an initial nucleophilic attack of the more electron-rich amino group of the diamine onto one of the carbonyl carbons of the ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalinone ring system.

Experimental Protocol: Synthesis of 7-Chloro-3-methyl-1H-quinoxalin-2-one

  • Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitation occurs, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 7-chloro-3-methyl-1H-quinoxalin-2-one.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This method's primary advantage is its straightforwardness and the commercial availability of a wide range of α-ketoesters, allowing for the introduction of diverse substituents at the 3-position of the quinoxalinone core.

B. Intramolecular Cyclization of N-(2-nitrophenyl)amides

An alternative and often high-yielding approach involves the reductive cyclization of an N-(4-chloro-2-nitrophenyl)amide derivative. This strategy begins with the acylation of 4-chloro-2-nitroaniline with an appropriate acyl chloride or anhydride. The resulting nitro-amide intermediate is then subjected to reduction, typically using a reducing agent like sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C). The in situ generated amino group readily undergoes intramolecular cyclization onto the amide carbonyl, followed by dehydration, to furnish the this compound ring.

Experimental Workflow: Reductive Cyclization Approach

G A 4-Chloro-2-nitroaniline B Acylation (e.g., Acetyl chloride) A->B Step 1 C N-(4-chloro-2-nitrophenyl)acetamide B->C D Reduction (e.g., Na2S2O4 or H2/Pd-C) C->D Step 2 E Intramolecular Cyclization D->E F 7-Chloro-3-methyl-1H-quinoxalin-2-one E->F

Caption: Reductive cyclization workflow for this compound synthesis.

This method provides excellent control over the substitution pattern on the benzene ring and is amenable to large-scale synthesis.

II. Anticancer Activity: Targeting the Engines of Malignancy

The quinoxaline scaffold is a recurring motif in a multitude of potent anticancer agents.[2] Derivatives of this compound are emerging as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.

A. Mechanisms of Anticancer Action

The anticancer effects of quinoxalinone derivatives are often multifactorial, targeting key cellular processes that are dysregulated in cancer.[5]

  • Kinase Inhibition: A primary mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases.[6] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Specific targets for quinoxaline derivatives include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). By competing with ATP for binding to the kinase domain, these compounds can effectively block downstream signaling and inhibit tumor growth and angiogenesis. While specific kinase targets for this compound derivatives are still under active investigation, the structural similarity to known kinase inhibitors suggests this as a highly probable mechanism.

  • Induction of Apoptosis: A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinoxalinone derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[6] This can be a consequence of kinase inhibition, DNA damage, or the generation of reactive oxygen species (ROS).

Signaling Pathway: Kinase Inhibition by this compound Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 Downstream Signaling Proteins RTK->P1 ATP -> ADP P2 Phosphorylation Cascade P1->P2 TF Transcription Factors P2->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Caption: Proposed mechanism of kinase inhibition by this compound derivatives.

B. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for a large series of this compound derivatives is yet to be published, general trends can be extrapolated from the broader quinoxaline literature.

  • Role of the Chloro Group: The presence of a halogen, such as chlorine, at the 7-position of the quinoxaline ring often enhances anticancer activity. This is attributed to the electron-withdrawing nature of the halogen, which can modulate the electronic properties of the aromatic system and improve binding interactions with the target protein. Furthermore, the chloro group can occupy a hydrophobic pocket in the active site of the target enzyme.[6]

  • Substitution at the 3-Position: The nature of the substituent at the 3-position of the quinoxalinone ring is a critical determinant of biological activity. The introduction of various aryl or heteroaryl groups can lead to significant variations in potency and selectivity. This position offers a key vector for chemical modification to optimize target engagement and pharmacokinetic properties.

C. Quantitative Assessment of Anticancer Activity

The cytotoxic potential of this compound derivatives is typically evaluated using in vitro cell-based assays, such as the MTT assay, against a panel of human cancer cell lines.

Compound ID Substitution at C3 Cancer Cell Line IC50 (µM)
7CQ-1 PhenylMCF-7 (Breast)8.5
7CQ-2 4-MethoxyphenylMCF-7 (Breast)12.2
7CQ-3 4-ChlorophenylHCT116 (Colon)5.8
7CQ-4 Thiophen-2-ylHCT116 (Colon)7.1

Note: The data presented in this table is a representative compilation from various sources in the literature and serves for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. Quinoxaline derivatives have demonstrated significant antimicrobial properties, and the this compound scaffold is a promising starting point for the discovery of new anti-infective drugs.[1][7]

A. Spectrum of Antimicrobial Activity

Derivatives of this compound have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The specific spectrum of activity is highly dependent on the nature of the substituents on the quinoxalinone core.

B. Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoxalines are diverse and can include:

  • Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. Some quinoxaline derivatives have been shown to target this enzyme.

  • Disruption of Bacterial Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall is a common mechanism for many antibiotics.

  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are notoriously resistant to antibiotics. Compounds that can inhibit biofilm formation are of great therapeutic interest.

C. Evaluation of Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods such as the broth microdilution or agar diffusion assays.

Compound ID Substitution at C3 Microorganism MIC (µg/mL)
7CQ-5 2-HydroxyphenylStaphylococcus aureus16
7CQ-6 4-NitrophenylEscherichia coli32
7CQ-7 Pyridin-3-ylCandida albicans64

Note: The data presented in this table is a representative compilation from various sources in the literature and serves for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Emerging evidence suggests that quinoxaline derivatives possess neuroprotective properties, offering a potential therapeutic avenue for these devastating disorders.[8][9][10]

A. Mechanisms of Neuroprotection

The neuroprotective effects of quinoxalines are thought to be mediated through several mechanisms:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Quinoxaline derivatives can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[8]

  • Anti-inflammatory Effects: Chronic neuroinflammation is another hallmark of neurodegenerative conditions. Some quinoxalines have been shown to modulate inflammatory pathways in the brain.[8]

  • Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central event in the pathogenesis of Alzheimer's disease. Certain quinoxaline derivatives have been found to inhibit the aggregation of these proteins.

While the neuroprotective potential of the specific this compound scaffold is an area that warrants more extensive investigation, the promising activities of the broader quinoxaline class provide a strong rationale for exploring these derivatives in the context of neurodegeneration.

Logical Relationship: Multifaceted Neuroprotection by Quinoxalinone Derivatives

G A This compound Derivative B Reduced Oxidative Stress A->B C Modulation of Neuroinflammation A->C D Inhibition of Protein Aggregation A->D E Neuronal Survival and Function B->E C->E D->E

Caption: Potential neuroprotective mechanisms of this compound derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, underscores its significant potential in anticancer, antimicrobial, and neuroprotective drug development.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of this compound derivatives with diverse substitutions at the 3-position are crucial for elucidating detailed structure-activity relationships.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and downstream signaling pathways modulated by these compounds will be instrumental in their rational design and optimization.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

VI. References

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (URL not available)

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC. (--INVALID-LINK--)

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management | Asian Journal of Research in Biochemistry. (--INVALID-LINK--)

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed. (--INVALID-LINK--)

  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed. (--INVALID-LINK--)

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (--INVALID-LINK--)

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. (--INVALID-LINK--)

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (--INVALID-LINK--)

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (--INVALID-LINK--)

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. (--INVALID-LINK--)

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (--INVALID-LINK--)

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (--INVALID-LINK--)

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (--INVALID-LINK--)

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (--INVALID-LINK--)

  • Application Notes and Protocols: Antimicrobial Activity of Substituted Quinoxalin-2-ols - Benchchem. (--INVALID-LINK--)

  • View of SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. (--INVALID-LINK--)

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (--INVALID-LINK--)

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (--INVALID-LINK--)

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - NIH. (--INVALID-LINK--)

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. (--INVALID-LINK--)

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References

An In-Depth Technical Guide to the Spectroscopic Analysis of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize the molecular structure of 7-Chloro-2-quinoxalinone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the interpretation of spectral data, and the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in unequivocally confirming the identity and purity of this important heterocyclic compound.

Introduction: The Structural Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents with applications as antimicrobial, anticancer, and kinase inhibitors.[1] this compound, a key intermediate and structural motif, possesses a unique electronic and steric profile due to the interplay between the electron-withdrawing chloro group and the lactam functionality within the pyrazine ring. Accurate and thorough spectroscopic characterization is therefore not merely a quality control step, but a foundational requirement for understanding its reactivity, metabolic fate, and potential as a building block in medicinal chemistry.

This guide will elucidate the structural details of this compound by systematically analyzing its signature responses to NMR, IR, and MS analysis.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the quinoxaline ring system is used. The chloro-substituent is at position 7, and the carbonyl group of the lactam is at position 2.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of each atom.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice for this class of compounds due to its excellent solubilizing power for polar heterocycles and its ability to facilitate the observation of exchangeable protons, such as the N-H proton of the lactam. Tetramethylsilane (TMS) is used as the internal standard (0.0 ppm) for referencing chemical shifts.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale for Assignment
H1 (N-H)broad singlet~12.2-Lactam N-H proton, deshielded and often broad due to quadrupole effects and exchange.
H3singlet~8.0-Proton on an sp² carbon adjacent to nitrogen in the pyrazine ring.
H8doublet~7.8d, J ≈ 8.5 HzOrtho to the electron-donating N1 atom.
H5doublet~7.4d, J ≈ 2.0 HzOrtho to the chloro group, shows only meta coupling to H6.
H6doublet of doublets~7.3dd, J ≈ 8.5, 2.0 HzCoupled to both ortho proton H8 and meta proton H5.

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals corresponding to H5, H6, and H8, confirming the trisubstituted nature of the benzene ring. The characteristic splitting pattern—a doublet of doublets for H6 coupled to H8 (ortho) and H5 (meta), and two doublets for H8 and H5—is a textbook example of this substitution pattern. The singlet for H3 confirms its isolated position on the pyrazine ring. The downfield, broad signal for the N-H proton is characteristic of a lactam and will disappear upon D₂O exchange, providing definitive confirmation of its assignment.

¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm)Rationale for Assignment
C2 (C=O)~154.5Carbonyl carbon of the lactam, significantly deshielded.
C3~130.0sp² carbon in the pyrazine ring adjacent to two nitrogen atoms.
C8a~145.0Quaternary carbon at the ring junction, adjacent to N1.
C7~135.0Carbon bearing the chloro group, deshielded by the inductive effect.
C6~128.0Aromatic CH carbon.
C5~117.0Aromatic CH carbon ortho to the chloro group.
C4a~126.0Quaternary carbon at the ring junction.
C8~115.0Aromatic CH carbon ortho to the N1 atom.

Interpretation: The spectrum is expected to show eight distinct carbon signals. The most downfield signal (~154.5 ppm) is unambiguously assigned to the carbonyl carbon (C2). The remaining quaternary carbons (C4a, C7, C8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The chemical shifts of quinoxaline derivatives are well-documented, allowing for reliable assignment of the remaining aromatic carbons based on the electronic effects of the chloro and lactam functionalities.[2][3]

G cluster_nmr NMR Analysis Workflow cluster_interp Data Interpretation prep Sample Preparation (Dissolve in DMSO-d6) h1 ¹H NMR Acquisition (500 MHz) prep->h1 c13 ¹³C NMR Acquisition (125 MHz) prep->c13 d2o D₂O Exchange h1->d2o h1_interp Assign Protons: Chemical Shift, Multiplicity, J-coupling h1->h1_interp dept DEPT-135 Experiment c13->dept c13_interp Assign Carbons: Chemical Shift c13->c13_interp dept_interp Identify CH vs. Quaternary C dept->dept_interp d2o_interp Confirm N-H Proton d2o->d2o_interp final_structure Elucidated Structure of This compound h1_interp->final_structure c13_interp->final_structure dept_interp->final_structure d2o_interp->final_structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Expertise & Causality: Experimental Choices

The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. This avoids solvent interference and provides a clear spectrum of the compound in its ground state.

Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3000N-H StretchLactamBroad absorption typical for hydrogen-bonded N-H groups.
~1680C=O StretchAmide (Lactam)Strong, sharp absorption characteristic of a cyclic amide carbonyl. This is a key diagnostic peak.[4]
1610-1450C=C & C=N StretchesAromatic RingMultiple sharp bands corresponding to the vibrations of the quinoxaline core.
~830C-H BendAromaticOut-of-plane bending for a 1,2,4-trisubstituted benzene ring.
~750C-Cl StretchAryl HalideAbsorption in the fingerprint region confirming the presence of the C-Cl bond.

Interpretation: The IR spectrum provides a distinct fingerprint for this compound. The most informative peaks are the broad N-H stretch above 3000 cm⁻¹ and the very strong C=O stretch around 1680 cm⁻¹. The presence of these two bands is strong evidence for the quinoxalin-2-one core. The pattern of absorptions in the 1610-1450 cm⁻¹ region confirms the aromatic nature of the heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed offers valuable clues that corroborate the proposed structure.

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high accuracy, which is crucial for distinguishing between compounds with the same nominal mass.

Expected Mass Spectrometry Data (ESI-HRMS)

IonCalculated m/zElemental FormulaRationale
[M]⁺180.0090C₈H₅³⁵ClN₂OMolecular ion with the ³⁵Cl isotope.
[M+2]⁺182.0061C₈H₅³⁷ClN₂OMolecular ion with the ³⁷Cl isotope.
[M+H]⁺181.0163C₈H₆³⁵ClN₂O⁺Protonated molecule (³⁵Cl).[5]
[M+H+2]⁺183.0134C₈H₆³⁷ClN₂O⁺Protonated molecule (³⁷Cl).

Interpretation and Fragmentation: The most critical piece of data from the mass spectrum is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%), the mass spectrum will exhibit a characteristic M/(M+2) isotopic pattern with a peak height ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for quinoxalinones involve the loss of CO and subsequent ring rearrangements.

G mol [M+H]⁺ m/z = 181/183 frag1 Loss of CO -28 Da mol->frag1 -CO frag2 [C₇H₆ClN₂]⁺ m/z = 153/155 frag1->frag2

Caption: Primary fragmentation pathway for this compound.

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural analysis of this compound. NMR spectroscopy elucidates the precise C-H framework and substitution pattern. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic lactam N-H and C=O moieties. Finally, high-resolution mass spectrometry provides the exact molecular formula and confirms the presence of a single chlorine atom through its characteristic isotopic signature. Together, these techniques offer an unambiguous and trustworthy confirmation of the molecule's identity and purity, a critical step for its application in research and development.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a 500 MHz (or higher) NMR spectrometer at room temperature.

  • For D₂O exchange, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

IR Spectroscopy (ATR)
  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Record a background spectrum of the empty ATR unit.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • Analyze the resulting spectrum to identify the [M+H]⁺ ion and its isotopic pattern, and calculate the elemental composition from the accurate mass measurement.

References

Unlocking Therapeutic Potential: A Technical Guide to 7-Chloro-2-quinoxalinone Analogs as Modulators of Disease Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxalinone scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 7-chloro-2-quinoxalinone analogs have emerged as a particularly promising class of compounds with the potential to modulate key therapeutic targets implicated in cancer, neurodegenerative disorders, and viral infections. This technical guide provides an in-depth exploration of the primary therapeutic targets of these analogs, synthesizing current research to offer a detailed overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Quinoxalinone Core in Drug Discovery

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are of significant interest in pharmaceutical development due to their versatile biological activities.[1][2] The 2-quinoxalinone core, in particular, serves as a robust scaffold for the design of targeted therapies. The introduction of a chloro group at the 7-position can significantly influence the electronic properties and binding affinities of these molecules, often enhancing their potency and selectivity for specific biological targets.[3] This guide will dissect the therapeutic landscape of this compound analogs, focusing on three primary areas of investigation: oncology, neuroprotection, and virology.

Anticancer Applications: Targeting Key Oncogenic Pathways

The proliferation of cancer cells is often driven by the dysregulation of signaling pathways that control cell growth, survival, and differentiation. This compound analogs have demonstrated significant potential as anticancer agents by targeting several key proteins within these pathways.[3][4][5]

Protein Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Quinoxaline derivatives have been identified as potent ATP-competitive inhibitors of various protein kinases.[3][6]

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in a variety of hematologic and solid tumors, where they promote cell survival and proliferation.[7] Quinoxaline-based compounds have been developed as potent dual inhibitors of Pim-1 and Pim-2.[7][8]

  • Mechanism of Action: These analogs typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates involved in cell cycle progression and apoptosis. The unique hinge region of Pim kinases, which lacks a canonical hydrogen-bond donor, can be exploited for selective inhibition.[9]

  • Structure-Activity Relationship (SAR): SAR studies have shown that substitutions on the quinoxalinone core can significantly impact potency and selectivity. Halogenated substituents at the 6 or 7-position can enhance hydrophobic interactions within the hinge region of the ATP binding site.[7]

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors.[10] Quinoxalinone derivatives have been investigated as inhibitors of both wild-type and mutant forms of EGFR.[11][12]

  • Mechanism of Action: Similar to other tyrosine kinase inhibitors, these compounds compete with ATP for binding to the catalytic domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades that promote cell proliferation.[10][11] Quinoxalinone-based inhibitors have shown the ability to interact with key residues in the ATP binding pocket, including M793 at the hinge region.[12]

  • SAR Insights: The quinoxaline scaffold serves as a bioisostere for the quinazoline core found in established EGFR inhibitors like gefitinib and erlotinib.[11] Modifications at various positions of the quinoxalinone ring can be explored to optimize binding affinity and selectivity.

Diagram: General Mechanism of Action for Quinoxalinone-based Kinase Inhibitors

Kinase Inhibition Workflow cluster_0 ATP Binding Site of Kinase Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates Quinoxalinone_Analog This compound Analog Quinoxalinone_Analog->Kinase Competitively Binds Inhibition Inhibition ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Downstream Signaling & Cell Proliferation Phosphorylated_Substrate->Cellular_Response

Caption: Competitive inhibition of protein kinases by this compound analogs.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is associated with the silencing of tumor suppressor genes in cancer.

  • Mechanism of Action: Quinoxaline-based HDAC inhibitors are designed to chelate the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity. This leads to the accumulation of acetylated histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis.[13][14]

  • SAR Insights: The design of these inhibitors typically incorporates a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The quinoxalinone scaffold can serve as a rigid and versatile cap group.[1][15]

Table 1: Representative this compound Analogs and their Anticancer Activity

Compound ClassTargetExample AnalogIC50Cancer Cell LineReference
Quinoxaline-2-carboxylic acidPim-1/2Halogenated derivativesSubmicromolarMV4-11 (AML)[7][8]
QuinoxalinoneEGFR (mutant)CPD43.04 ± 1.24 nMH1975 (NSCLC)[12]
Quinoxalinone-based hydroxamic acidHDAC1, 4, 6Compound 6c1.76, 1.39, 3.46 µMHepG-2, HuH-7[13][14]

Neuroprotection: Targeting Excitotoxicity through AMPA Receptor Antagonism

Excitotoxicity, a pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters like glutamate, is a key contributor to the neuronal loss observed in neurodegenerative diseases. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, is a primary target for mitigating excitotoxicity.[16]

  • Mechanism of Action: this compound analogs, particularly those with a dione substitution, act as competitive antagonists at the glutamate binding site of the AMPA receptor. By blocking the binding of glutamate, these compounds prevent the excessive influx of cations (Na+ and Ca2+) that triggers neurotoxic cascades.[16][17]

  • SAR Insights: The quinoxaline-2,3-dione scaffold is a classic pharmacophore for AMPA receptor antagonism.[16] Substitutions at the 7-position with electron-withdrawing groups like chlorine can enhance binding affinity. Further modifications at other positions of the quinoxalinone ring can modulate selectivity and pharmacokinetic properties.[18][19]

Diagram: AMPA Receptor Antagonism Workflow

AMPA_Antagonism cluster_0 Postsynaptic Neuron AMPA_Receptor AMPA Receptor Ion_Channel_Open Ion Channel Opens AMPA_Receptor->Ion_Channel_Open Glutamate Glutamate Glutamate->AMPA_Receptor Binds Quinoxalinone_Analog This compound Analog Quinoxalinone_Analog->AMPA_Receptor Competitively Binds Blockage Blockage Cation_Influx Na+/Ca2+ Influx Ion_Channel_Open->Cation_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Cation_Influx->Excitotoxicity

Caption: Competitive antagonism of AMPA receptors by this compound analogs.

Antiviral Potential: A Broad-Spectrum Approach

The emergence of novel viral pathogens necessitates the development of broad-spectrum antiviral agents. Quinoxaline and its derivatives have demonstrated promising antiviral activity against a range of viruses, including coronaviruses.[12][20][21]

  • Mechanism of Action: The antiviral mechanisms of quinoxaline derivatives are diverse and can involve the inhibition of various stages of the viral life cycle. For coronaviruses, some quinoline analogs have been shown to interfere with viral entry at a post-attachment stage and inhibit viral RNA synthesis.[22] The precise mechanisms for this compound analogs are still under investigation but are likely to involve the inhibition of key viral enzymes or host-cell factors required for viral replication.[23]

  • SAR Insights: The planar structure of the quinoxaline ring allows for intercalation into nucleic acids or binding to the active sites of viral enzymes. The 7-chloro substitution may enhance these interactions. Further SAR studies are needed to optimize the antiviral potency and selectivity of this class of compounds.[12]

Experimental Protocols for Target Validation

The validation of the therapeutic targets of this compound analogs requires a combination of in vitro biochemical and cell-based assays.

Protein Kinase Inhibition Assays
  • Biochemical Kinase Assay (e.g., for Pim-1 or EGFR):

    • Reagents: Recombinant kinase, peptide substrate, ATP, this compound analog, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Procedure: a. In a 96-well plate, add the kinase and the test compound at various concentrations. b. Initiate the kinase reaction by adding the substrate and ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using a luminometer.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[24][25]

  • Cell-Based Phosphorylation Assay (e.g., for EGFR):

    • Cell Line: Use a cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR).[7][9]

    • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with the this compound analog at various concentrations for a specified time. c. Lyse the cells and perform an ELISA or Western blot to detect the phosphorylation status of the target kinase or its downstream substrates.

    • Data Analysis: Determine the concentration of the compound that inhibits phosphorylation by 50%.[7]

AMPA Receptor Antagonist Assays
  • Radioligand Binding Assay:

    • Reagents: Rat brain membranes, a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA), and the this compound analog.

    • Procedure: a. Incubate the brain membranes with the radioligand and varying concentrations of the test compound. b. Separate the bound and free radioligand by rapid filtration. c. Measure the radioactivity of the filter to determine the amount of bound radioligand.

    • Data Analysis: Calculate the Ki value, which represents the binding affinity of the antagonist.[26]

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Cell Line: Use HEK293 cells transiently transfected with the desired AMPA receptor subunits.

    • Procedure: a. Obtain a whole-cell patch-clamp recording from a transfected cell. b. Apply an AMPA receptor agonist (e.g., glutamate) to elicit an inward current. c. Co-apply the this compound analog with the agonist at varying concentrations.

    • Data Analysis: Measure the reduction in the agonist-induced current and calculate the IC50 value.[26]

In Vitro Antiviral Assays
  • Cytopathic Effect (CPE) Inhibition Assay:

    • Cell Line and Virus: Use a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) and the target virus.[27]

    • Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with the this compound analog at various concentrations. c. Infect the cells with the virus. d. Incubate for a period sufficient for the virus to cause a visible CPE (e.g., 3-5 days). e. Stain the cells with a dye (e.g., crystal violet) and quantify the cell viability.

    • Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.[11][28]

  • Plaque Reduction Assay:

    • Procedure: a. Follow a similar procedure to the CPE assay, but after infection, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells. b. After incubation, fix and stain the cells to visualize the plaques (zones of cell death). c. Count the number of plaques at each compound concentration.

    • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50%.[11][29]

Conclusion and Future Directions

This compound analogs represent a versatile and promising scaffold for the development of novel therapeutics. Their ability to interact with a diverse range of biological targets, including protein kinases, HDACs, and AMPA receptors, underscores their potential in oncology and neuroprotection. Furthermore, their emerging antiviral properties warrant further investigation in the context of infectious diseases.

Future research should focus on optimizing the potency and selectivity of these analogs through systematic SAR studies, with a particular emphasis on the role of the 7-chloro substituent. The development of more targeted delivery systems could also enhance their therapeutic efficacy while minimizing off-target effects. The comprehensive experimental framework outlined in this guide provides a solid foundation for the continued exploration and validation of this compound analogs as next-generation therapeutic agents.

References

Strategic In Vitro Screening of 7-Chloro-2-quinoxalinone Derivatives: A Roadmap from Hit Discovery to Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the in vitro evaluation of 7-chloro-2-quinoxalinone derivatives. Quinoxaline and its analogues have garnered significant interest from medicinal chemists due to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The quinoxalinone core, in particular, serves as a privileged scaffold in drug discovery.[3] This document moves beyond a simple recitation of protocols; it offers a strategic, field-proven approach to systematically characterize this chemical series, emphasizing the rationale behind experimental choices to build a robust data package for lead candidate selection.

Our philosophy is rooted in a tiered screening cascade, an efficient methodology that progresses from broad phenotypic assessments to specific, target-based assays. This strategy allows for the early identification of potent compounds while simultaneously building an understanding of their mechanism of action.

Chapter 1: The Screening Cascade: A Strategic Overview

A successful screening campaign requires a logical and resource-efficient workflow. A tiered approach, or "screening cascade," is paramount. This involves using high-throughput, cost-effective primary assays to screen a library of compounds and identify initial "hits." These hits are then subjected to more complex, lower-throughput secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate selectivity.

The initial step in any screening endeavor is meticulous compound management. Ensuring the purity, solubility, and stability of the this compound derivatives is critical for data integrity. Stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored under conditions that prevent degradation. All subsequent dilutions into aqueous assay buffers must be carefully validated to avoid compound precipitation.

Below is a conceptual diagram of a typical screening cascade for novel chemical entities like the this compound series.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 cluster_2 Phase 2: Hit Confirmation cluster_3 Phase 3: Mechanism of Action & Selectivity cluster_4 Outcome Compound_Library This compound Derivative Library Cytotoxicity Antiproliferative/ Cytotoxicity Assay (e.g., MTT/SRB) Compound_Library->Cytotoxicity Broad Phenotypic Screening Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound_Library->Antimicrobial Broad Phenotypic Screening Hit_Confirmation Hit Confirmation & IC50/MIC Determination Cytotoxicity->Hit_Confirmation Antimicrobial->Hit_Confirmation Kinase_Panel Target-Based Assay (e.g., Kinase Inhibition Panel) Hit_Confirmation->Kinase_Panel Confirmed Hits Selectivity Selectivity & Specificity (e.g., Normal vs. Cancer Cells) Hit_Confirmation->Selectivity Confirmed Hits Lead_Candidate Lead Candidate Kinase_Panel->Lead_Candidate Selectivity->Lead_Candidate

Caption: A generalized in vitro screening cascade.

Chapter 2: Primary Screening I: Antiproliferative & Cytotoxicity Assays

The initial evaluation of novel compounds often begins with assessing their impact on cell viability and proliferation, particularly for oncology applications.[5] Quinoxaline derivatives have demonstrated notable antiproliferative activity, making this a logical starting point.[3][6]

Two robust and widely adopted colorimetric methods are the MTT and Sulforhodamine B (SRB) assays. While both are suitable, the SRB assay is often recommended for its reliability.[7]

Core Principle: What Are We Measuring?
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of metabolically active (living) cells.

  • SRB (Sulforhodamine B) Assay: This assay is based on the quantification of total cellular protein content.[5] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye, measured after extraction, is proportional to the total cell mass.[5]

Experimental Workflow: Cytotoxicity Assay

The following diagram outlines the critical steps common to both MTT and SRB assays.

A 1. Cell Seeding Seed cells in 96-well plates and allow adherence overnight. B 2. Compound Treatment Add serial dilutions of This compound derivatives. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Reagent Addition Add MTT or fix cells for SRB staining. C->D E 5. Signal Development Incubate to allow formazan formation (MTT) or perform SRB staining and washing. D->E F 6. Solubilization/Elution Add DMSO to dissolve formazan (MTT) or Tris base to elute SRB dye. E->F G 7. Absorbance Reading Measure absorbance on a microplate reader. F->G

Caption: General workflow for MTT or SRB cytotoxicity assays.

Detailed Protocol: MTT Cell Viability Assay[9]
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 2X working stock of each this compound derivative by serially diluting in culture medium from a 100X DMSO stock. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Antiproliferative Activity

Results should be summarized in a table for clear comparison of potency across different cell lines.

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
CQ-001 5.2 ± 0.48.1 ± 0.73.5 ± 0.3
CQ-002 > 50> 50> 50
CQ-003 1.1 ± 0.22.3 ± 0.30.9 ± 0.1
Doxorubicin 0.2 ± 0.050.3 ± 0.060.15 ± 0.04

Chapter 3: Primary Screening II: Antimicrobial Susceptibility Testing

The quinoxaline scaffold is well-established as a source of potent antimicrobial agents.[1][2] Therefore, a parallel primary screen to assess antibacterial and antifungal activity is a highly justified strategy. The gold standard for determining a compound's antimicrobial potency is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC).[9][10]

Core Principle: What is the MIC?

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This is a quantitative measure of a compound's potency.

Detailed Protocol: Broth Microdilution MIC Assay[11][12]
  • Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth medium. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control (a known antibiotic like Ciprofloxacin or Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is determined by visual inspection as the lowest compound concentration in which no turbidity (i.e., no visible growth) is observed. This can be aided by using a growth indicator dye like resazurin.

Data Presentation: Antimicrobial Activity

MIC values are typically presented in a tabular format.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
CQ-001 1664>128
CQ-002 >128>128>128
CQ-003 4832
Ciprofloxacin 0.50.25N/A

Chapter 4: Mechanistic Screening: Kinase Inhibition Assays

For hits identified in the antiproliferative screen, the next logical step is to investigate a potential mechanism of action. Dysregulation of protein kinase activity is a hallmark of many cancers, and kinases are a major class of therapeutic targets.[12] Given that many heterocyclic compounds, including quinoxalines, function as kinase inhibitors, this is a high-priority target class to investigate.[13]

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a robust, high-throughput method for quantifying kinase activity and inhibition.[14]

Core Principle: Quantifying Kinase Activity

Kinases catalyze the transfer of a phosphate group from ATP to a substrate. In this process, ATP is converted to ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction.[12] The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced. The assay generates a luminescent signal that is proportional to the ADP concentration.[14]

Diagram of the ADP-Glo™ Assay Principle

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP + Inhibitor Reaction ADP + Phospho-Substrate + Unused ATP Kinase->Reaction Incubate Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Stop Detect Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Detect Light Luciferase/Luciferin Reaction Generates Light Detect->Light

Caption: Principle of the luminescence-based ADP-Glo™ kinase assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay[13]
  • Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., EGFR, BRAF), its specific peptide substrate, and ATP in a kinase assay buffer. The optimal concentrations for each component must be empirically determined.

  • Compound Plating: In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of serially diluted this compound derivative or a DMSO control.

  • Kinase Addition: Add the kinase to each well and incubate for ~10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add Kinase Detection Reagent, which converts the ADP generated in the first step back to ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to kinase activity. Calculate percent inhibition relative to DMSO controls and plot against the logarithm of inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Screening against a panel of kinases is essential to determine both potency and selectivity.

Compound IDEGFR IC₅₀ (nM)BRAF IC₅₀ (nM)SRC IC₅₀ (nM)
CQ-003 15 ± 3>10,000250 ± 25
Staurosporine 5 ± 110 ± 22 ± 0.5

Chapter 5: The Imperative of Self-Validating Protocols

Every protocol described herein must be conducted as a self-validating system. This trustworthiness is achieved through the rigorous use of controls.

  • Negative/Vehicle Control (e.g., 0.5% DMSO): Defines the baseline of 0% inhibition and 100% viability/growth.

  • Positive Control (e.g., Doxorubicin, Ciprofloxacin, Staurosporine): A compound with known activity in the assay. This confirms that the assay system is responsive and performing as expected.[12]

  • Assay-Specific Controls: For cytotoxicity assays, it is crucial to run a parallel plate with test compounds in the absence of cells to check for direct interference with the assay reagents (e.g., direct reduction of MTT).[15] For kinase assays, a "no kinase" control ensures the signal is enzyme-dependent.

For high-throughput screens, statistical validation using metrics like the Z'-factor is essential to confirm the assay's robustness and suitability for screening large libraries.

Conclusion

This guide outlines a strategic, multi-pronged approach to the in vitro characterization of this compound derivatives. By integrating antiproliferative, antimicrobial, and mechanistic kinase assays into a logical cascade, researchers can efficiently identify lead compounds and build a comprehensive understanding of their biological activity profile. The emphasis on robust, well-controlled experimental design ensures the generation of high-quality, reliable data, which is the essential foundation for advancing any compound toward further preclinical and clinical development.

References

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 7-Chloro-2-quinoxalinone, a key heterocyclic scaffold in medicinal chemistry and materials science. The described method is based on the robust and efficient cyclocondensation of 4-chloro-1,2-phenylenediamine with glyoxylic acid. This guide explains the causality behind the experimental design, offers a detailed step-by-step methodology, outlines critical safety precautions, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

Quinoxalin-2(1H)-one and its derivatives are privileged heterocyclic structures that form the core of numerous biologically active compounds.[1] The incorporation of a chlorine atom at the 7-position, yielding this compound, modulates the molecule's electronic properties and can significantly influence its pharmacological profile. This scaffold is a critical intermediate in the development of therapeutics, including kinase inhibitors and antimicrobial agents.[2][3]

The synthesis of the quinoxalinone core is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[4][5] This approach is renowned for its high efficiency, atom economy, and operational simplicity. The protocol detailed herein leverages this strategy for a reliable and scalable synthesis of this compound.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the direct cyclocondensation of 4-chloro-1,2-phenylenediamine with glyoxylic acid monohydrate. This method is adapted from established procedures for the synthesis of the parent quinoxalin-2-ol (the tautomeric form of quinoxalin-2-one).[6]

Causality of Reagent Selection:

  • 4-chloro-1,2-phenylenediamine: This commercially available diamine serves as the backbone of the bicyclic system, directly incorporating the required chloro-substituent at the 7-position.

  • Glyoxylic Acid Monohydrate: This reagent provides the necessary two-carbon electrophilic unit (an aldehyde and a carboxylic acid) required to form the second ring. Its reaction with diamines is a well-established pathway to quinoxalinones.[6][7]

  • Methanol as Solvent: Methanol is an excellent solvent for the reactants and facilitates the reaction, which can often proceed efficiently without the need for a catalyst.[8]

Reaction Mechanism: The reaction proceeds via a well-understood pathway. Initially, the more nucleophilic amino group of the 4-chloro-1,2-phenylenediamine attacks the aldehyde carbonyl of glyoxylic acid to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carboxylic acid moiety. This cyclization is a 6-exo-trig process, which is kinetically favored.[9] Subsequent dehydration yields the stable aromatic quinoxalinone ring system.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Reactants 4-chloro-1,2-phenylenediamine + Glyoxylic Acid IntermediateA Schiff Base (Imine) Intermediate Reactants->IntermediateA Nucleophilic Attack & Dehydration IntermediateB Cyclized Intermediate IntermediateA->IntermediateB 6-exo-trig Attack on Carboxyl Product This compound IntermediateB->Product - H₂O

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale and can be scaled with appropriate adjustments.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)AmountSupplier
4-chloro-1,2-phenylenediamineC₆H₇ClN₂142.59101.43 gSigma-Aldrich
Glyoxylic Acid MonohydrateC₂H₄O₄92.05111.01 gSigma-Aldrich
Methanol (ACS Grade)CH₃OH32.04-50 mLFisher Scientific
Deionized WaterH₂O18.02-As needed-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve Glyoxylic Acid in Methanol (20 mL) in Flask B 2. Cool Solution in Ice Bath A->B D 4. Add Diamine Solution Slowly to Flask B->D C 3. Prepare Diamine Solution (1.43g in 30 mL Methanol) C->D E 5. Stir at Room Temp for 1-2 Hours D->E F 6. Monitor Precipitate Formation E->F G 7. Filter the Solid Product F->G H 8. Wash with Cold Water and Methanol G->H I 9. Dry Product Under Vacuum H->I

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation of Glyoxylic Acid Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.01 g (11 mmol) of glyoxylic acid monohydrate in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C with stirring.

  • Preparation of Diamine Solution: In a separate beaker, dissolve 1.43 g (10 mmol) of 4-chloro-1,2-phenylenediamine in 30 mL of methanol. Gentle warming may be required to achieve full dissolution; ensure the solution is cooled back to room temperature before proceeding.

  • Reaction Initiation: Slowly add the 4-chloro-1,2-phenylenediamine solution to the cooled, stirring glyoxylic acid solution over a period of 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. A precipitate is expected to form. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[6]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake on the filter with a small amount of cold deionized water (2 x 10 mL) to remove any unreacted glyoxylic acid, followed by a wash with a small amount of cold methanol (10 mL) to remove residual starting materials.

  • Drying: Dry the resulting solid product under vacuum at 50-60 °C to a constant weight. The product, this compound, should be obtained as a pale yellow or off-white solid.[10]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Expected around 270 °C (with decomposition).[10][11]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (180.59 g/mol ).[10]

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-chloro-1,2-phenylenediamine: This compound may be sensitive to prolonged exposure to air and light.[12] It is classified as a potential carcinogen and is toxic if swallowed or in contact with skin. Handle with extreme care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • This compound: The toxicological properties have not been thoroughly investigated. Based on similar structures, it should be handled with care as it may cause skin, eye, and respiratory irritation.[13]

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix waste streams.[13]

References

The Strategic Application of 7-Chloro-2-quinoxalinone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Within this versatile family, the quinoxalin-2-one core has garnered significant attention as a key building block for the development of targeted therapeutics, particularly in oncology.[6] The strategic placement of a chlorine atom at the 7-position of the quinoxalin-2-one scaffold yields 7-Chloro-2-quinoxalinone, a molecule primed for chemical modification and optimization in the pursuit of novel drug candidates. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, with a focus on its role as a precursor for potent kinase inhibitors.

Core Synthesis of this compound: A Foundational Protocol

The efficient synthesis of the this compound scaffold is the critical first step in its utilization for drug discovery. The most common and reliable method involves the condensation of 4-chloro-1,2-phenylenediamine with a glyoxylic acid derivative. This protocol provides a robust and scalable procedure for obtaining the target compound.

Protocol 1: Synthesis of 7-Chloro-2(1H)-quinoxalinone

Principle: This synthesis is based on the acid-catalyzed condensation reaction between 4-chloro-1,2-phenylenediamine and glyoxylic acid monohydrate, followed by cyclization to form the quinoxalinone ring system.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add glyoxylic acid monohydrate (1.1 equivalents) and a catalytic amount of hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 7-Chloro-2(1H)-quinoxalinone.

Expected Outcome: A pale yellow to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound as a Scaffold for Kinase Inhibitors

The this compound scaffold is a versatile starting point for the synthesis of a library of derivatives targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[7][8] The chlorine atom at the 7-position provides a handle for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[2]

The general workflow for developing kinase inhibitors from this scaffold is depicted below:

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Derivatization Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling, Nucleophilic substitution) Start->Derivatization Library Library of Derivatives Derivatization->Library Assay Kinase Inhibition Assays (VEGFR-2, EGFR, JAK2) Library->Assay Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for the development of kinase inhibitors from this compound.

Targeting Key Oncogenic Kinases

Derivatives of the quinoxalinone scaffold have shown significant promise as inhibitors of several key kinases implicated in cancer progression, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][9][10]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[11][12][13]

  • Janus Kinase 2 (JAK2): A critical component of the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms and other cancers.[14][15]

Protocols for Biological Evaluation

The following protocols provide standardized methods for assessing the inhibitory activity of this compound derivatives against key kinase targets.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. The level of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase assay buffer, the test compound, and the VEGFR-2 enzyme. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add the peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

Principle: Similar to the VEGFR-2 assay, this protocol measures the inhibition of EGFR-mediated phosphorylation of a specific substrate. This can be adapted for wild-type or mutant forms of EGFR.[12]

Materials:

  • Recombinant human EGFR (wild-type or mutant, e.g., L858R/T790M)

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, EGFR enzyme, and a europium-labeled anti-tag antibody in the kinase buffer.

  • Reaction Setup: In a low-volume 384-well plate, add the test compound, followed by the enzyme/antibody mixture.

  • Tracer Addition: Add an Alexa Fluor® 647-labeled kinase tracer.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for binding equilibrium.

  • Detection: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value.

Protocol 4: In Vitro JAK2 Kinase Inhibition Assay

Principle: This assay quantifies the inhibition of JAK2 kinase activity by measuring the phosphorylation of a STAT peptide substrate.[11]

Materials:

  • Recombinant human JAK2 kinase

  • STAT peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagents (e.g., HTRF® Kinase Assay)

  • HTRF-compatible plate reader

Procedure:

  • Assay Plate Preparation: Add serial dilutions of the test compounds to a 384-well plate.

  • Kinase Reaction: Add the JAK2 enzyme, the peptide substrate, and ATP to each well. Incubate for the desired time at room temperature.

  • Detection: Add the detection reagents (e.g., europium cryptate-labeled anti-phospho-STAT antibody and XL665-labeled streptavidin) and incubate to allow for binding.

  • Signal Reading: Read the HTRF signal at the appropriate wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the IC₅₀ values from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold has led to the discovery of potent kinase inhibitors. The following table summarizes the inhibitory activities of selected quinoxalinone derivatives against various cancer cell lines and kinases, highlighting key SAR trends.

Compound IDR1-Substituent (at N1)R2-Substituent (at C3)Target Cell Line/KinaseIC₅₀ (µM)Reference
1 MethylPhenylMCF-79.0[2]
2 Methyl4-ChlorophenylHCT1162.5[2]
3 H4-BromophenylHeLa3.20[16]
4 H3,5-DimethoxyphenylMCF-74.19[16]
ST4j Pyrazolone derivative(Varies)JAK20.013[14][15]
ST4j Pyrazolone derivative(Varies)JAK30.01486[14][15]
MN343 (Varies)(Varies)EGFR(Comparable to Gefitinib)[11]
14a Triazolo derivative(Varies)VEGFR-20.0032[9][17]

Key SAR Observations:

  • Substitution at the 3-position: The nature of the substituent at the C3 position of the quinoxalinone ring is critical for activity. Aromatic and heteroaromatic groups are commonly employed to interact with the hydrophobic regions of the kinase active site.

  • N1-alkylation: Alkylation at the N1 position can modulate the compound's physicochemical properties and its interaction with the target kinase.

  • Role of the 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position can influence the overall electronic properties of the quinoxalinone ring system, potentially enhancing binding affinity. It also serves as a key point for diversification of the scaffold.

The following diagram illustrates the key pharmacophoric features of this compound-based kinase inhibitors:

References

Application Notes & Protocols: Leveraging 7-Chloro-2-quinoxalinone for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Within this class, 7-chloro-2-quinoxalinone stands out as a versatile and strategic starting material for the synthesis of novel anticancer agents. Its chemical architecture, featuring a reactive chlorine atom at the C7 position and a modifiable lactam moiety, provides synthetic chemists with multiple handles for diversification and optimization. This guide details the strategic application of this compound in anticancer drug discovery, outlining key synthetic transformations, providing detailed experimental protocols, and discussing the biological evaluation of the resulting derivatives. The focus is on providing not just procedural steps, but the underlying chemical rationale to empower researchers in the development of next-generation therapeutics.

The Strategic Importance of the this compound Scaffold

The utility of this compound in oncology research stems from its dual functionality. The chlorine atom at the 7-position is an excellent leaving group, making it an ideal site for introducing molecular diversity through various cross-coupling and substitution reactions. This position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. Simultaneously, the quinoxalin-2-one core acts as a rigid scaffold that can effectively orient substituents to interact with biological targets, such as the ATP-binding pockets of protein kinases.[1] Many quinoxaline derivatives function as competitive inhibitors of kinases like VEGFR, EGFR, and others, which are central to cancer cell proliferation, angiogenesis, and survival.[1][3]

The overall workflow for utilizing this scaffold is a multi-stage process, beginning with strategic functionalization and culminating in rigorous biological assessment.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Evaluation A Starting Material This compound B Key Synthetic Transformations (e.g., Suzuki, S_NAr) A->B C Library of Functionalized Quinoxalinone Derivatives B->C D In Vitro Cytotoxicity Assays (e.g., MTT Assay) C->D Biological Screening E Target-Based Assays (e.g., Kinase Inhibition) D->E F Lead Compound Identification E->F G Apoptosis & Cell Cycle Analysis (e.g., Annexin V Assay) E->G H Lead Optimization F->H

Caption: General workflow from starting material to lead compound.

Core Synthetic Strategies and Protocols

The C7-chloro group is the primary site for modification. Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-C and C-N bonds, enabling the introduction of a wide array of aryl, heteroaryl, and amino groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the C7 position of the quinoxalinone and various aryl or heteroaryl boronic acids.[4] This reaction is instrumental in extending the π-system of the molecule, which can enhance DNA intercalation or improve binding affinity to protein targets.[4]

Rationale: The choice of a palladium catalyst and ligand is critical. Catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos, XPhos) are common. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step. The reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.

Protocol: Synthesis of 7-Aryl-2-quinoxalinone Derivatives

  • Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃) (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a mixture of Dioxane and Water (4:1, 10 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 7-aryl-2-quinoxalinone derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoxalinone ring system facilitates the displacement of the C7-chloro group by various nucleophiles, particularly amines. This reaction is a straightforward and efficient method for synthesizing 7-amino-quinoxalinone derivatives, which are common motifs in kinase inhibitors.

Rationale: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The reaction rate is enhanced by the electron-withdrawing groups on the aromatic ring. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier.

Protocol: Synthesis of 7-(Alkyl/Aryl-amino)-2-quinoxalinone

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol) and the desired primary or secondary amine (1.5-2.0 mmol).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).

  • Base (Optional): For amine hydrochlorides or less reactive amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 mmol) can be added to scavenge the HCl generated.

  • Reaction: Heat the mixture to 100-140 °C. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). A precipitate will often form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then a cold non-polar solvent like diethyl ether to remove impurities. If no solid forms, extract the aqueous mixture with ethyl acetate. The product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the product structure using appropriate spectroscopic methods (NMR, HRMS).

Case Study: Synthesis of a VEGFR-2 Inhibitor Scaffold

Many quinoxaline-based anticancer agents target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][5] The synthesis often involves functionalizing the C7 position to interact with the hinge region of the kinase.

G cluster_pathway Cell Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Inhibitor Quinoxalinone-Based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Angiogenesis P2->P3

Caption: Inhibition of the VEGFR-2 signaling pathway.

The following table summarizes the activity of representative quinoxaline derivatives targeting key cancer-related kinases.

Compound ClassTarget KinaseR-Group at C7IC₅₀ (nM)Cancer Cell LineReference
Triazolo-quinoxalinoneVEGFR-2Substituted Phenyl3.4 - 6.8HepG2, MCF-7[5]
QuinoxalinoneEGFR (mutant)Substituted Phenyl3.0 - 10.5H1975 (NSCLC)[6]
Quinoxaline-AmideVEGFR-2Amide-linked scaffolds10,270 (10.27 µM)(Enzyme Assay)[1]

Protocols for Biological Evaluation

After successful synthesis and purification, the novel compounds must be evaluated for their anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of a compound.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxalinone derivatives in the cell culture medium. Add these solutions to the wells and incubate for 48-72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).[7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoxalinone derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Perspectives

This compound is a high-value starting material for the generation of diverse libraries of potential anticancer agents. The synthetic routes described herein, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, are reliable and versatile methods for its functionalization. By combining these robust synthetic strategies with rigorous biological evaluation, researchers can efficiently explore the structure-activity relationships of novel quinoxalinone derivatives. Future work will likely focus on developing more selective kinase inhibitors, overcoming drug resistance, and exploring novel mechanisms of action for this promising class of heterocyclic compounds.[8][9]

References

Application Notes and Protocols: 7-Chloro-2-quinoxalinone as a Versatile Scaffold for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

The quinoxaline scaffold, a heterocyclic motif formed by the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antileishmanial, and notably, antiviral properties.[2][3] The growing interest in quinoxaline-based compounds for antiviral therapy stems from their demonstrated efficacy against a range of viruses and their capacity for diverse functionalization.[4][5]

7-Chloro-2-quinoxalinone, in particular, serves as an exemplary building block for the synthesis of novel antiviral candidates. Its structure is primed for chemical modification at three key positions: the N1-position for introducing side chains, the C3-position for further functionalization, and the C7-chloro group, which acts as a versatile handle for cross-coupling reactions. This strategic positioning of reactive sites allows for the systematic exploration of the chemical space around the quinoxaline core, enabling the fine-tuning of antiviral potency and selectivity through Structure-Activity Relationship (SAR) studies.[6][7]

This guide provides an in-depth exploration of this compound as a foundational molecule in antiviral drug discovery. We will detail robust synthetic protocols for its modification, discuss the underlying chemical principles, and present examples of its application in the creation of potent viral inhibitors.

Core Synthetic Strategies: Building Diversity from this compound

The utility of this compound lies in its amenability to a variety of chemical transformations. The following workflow illustrates the primary pathways for generating a library of diverse antiviral candidates from this starting scaffold.

G start This compound n_alkylation N-Alkylation / N-Arylation (Protocol 1) start->n_alkylation Base, R-X c3_alkylation C3-Alkylation start->c3_alkylation Alkylating Agent suzuki Suzuki-Miyaura Cross-Coupling (Protocol 2) n_alkylation->suzuki N1-Protected Intermediate library Diverse Library of Antiviral Candidates suzuki->library C7-Arylated Derivatives c3_alkylation->library C3-Alkylated Derivatives

Caption: General workflow for diversifying the this compound scaffold.

Protocol 1: N-Alkylation of the Quinoxalinone Ring

Principle: Modification at the N1 position is a fundamental strategy to introduce a wide variety of side chains, which can influence solubility, cell permeability, and target binding affinity. The protocol involves the deprotonation of the amide nitrogen using a suitable base, followed by nucleophilic attack on an alkyl or benzyl halide.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without participating in the reaction, thus facilitating the nucleophilic substitution.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the N-H of the quinoxalinone (pKa ≈ 8.2) without causing unwanted side reactions.[8] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be employed, though this requires stricter anhydrous conditions.

  • Temperature: The reaction is typically performed at room temperature to moderate heat (50-60 °C) to ensure a reasonable reaction rate without promoting decomposition.

Experimental Protocol:

Reagents & Materials
This compound
Alkyl Halide (e.g., Benzyl bromide)
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, TLC plates

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Characterization:

  • ¹H NMR: Expect the disappearance of the N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl/benzyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the N-alkylated product.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position

Principle: The chlorine atom at the C7 position provides a reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloro-quinoxalinone with an organoboron reagent (boronic acid or ester).[10] This allows for the introduction of a vast array of aryl and heteroaryl moieties, which is critical for modulating antiviral activity and exploring SAR.[11]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and ensure high yields.[12]

  • Catalyst and Ligand: A pre-catalyst like Pd(dppf)Cl₂ is often used. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[12]

  • Base: A base such as potassium carbonate or cesium carbonate is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[13]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene) and water is commonly used. The organic solvent solubilizes the heterocyclic halide and catalyst, while water helps to dissolve the inorganic base.[13]

Experimental Protocol:

Reagents & Materials
N1-protected this compound (from Protocol 1)
Arylboronic Acid
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
Base (e.g., K₂CO₃ or Cs₂CO₃)
Solvent (e.g., 1,4-Dioxane and Water)
Celite®
Ethyl acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)
Schlenk flask, condenser, inert gas line (Ar or N₂)

Step-by-Step Methodology:

  • To a Schlenk flask, add the N1-protected this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat 3x).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.[10]

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add intermediate1 Ar-Pd(II)L₂(X) oxidative_add->intermediate1 transmetalation Transmetalation intermediate1->transmetalation intermediate2 Ar-Pd(II)L₂(R') transmetalation->intermediate2 reductive_elim Reductive Elimination intermediate2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R' reductive_elim->product start_materials Ar-X + R'-B(OR)₂ start_materials->oxidative_add base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Antiviral Drug Discovery

The quinoxaline scaffold has been incorporated into numerous compounds with significant antiviral activity against a wide range of viruses. The versatility of this compound allows for the synthesis of derivatives targeting various viral proteins and processes.

Virus Target Example Derivative Class Potential Mechanism of Action Reference
Influenza A Virus 2,3,6-trisubstituted quinoxalinesInhibition of the viral NS1A protein, disrupting its interaction with dsRNA.[14]
Flaviviruses (Zika, Dengue) Quinoxaline-based allosteric inhibitorsAllosteric inhibition of the NS2B/NS3 viral protease, competing with the NS2B cofactor.[15]
Human Immunodeficiency Virus (HIV-1) Quinoxaline derivatives (e.g., S-2720)Potent inhibition of HIV-1 reverse transcriptase.[1][2]
Herpes Simplex Virus (HSV) Triazolo[4,3-a]quinoxaline derivativesInhibition of viral replication, potentially through interaction with viral enzymes.[1]
Hepatitis C Virus (HCV) Quinoxaline-based compoundsInhibition of viral replication, with various derivatives targeting different viral proteins.[1]

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

  • Precautions: Avoid inhalation, and contact with skin and eyes.[16] Use only in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

Reagents:

  • DMF: Is a skin and eye irritant. Handle in a fume hood.

  • Alkyl Halides (e.g., Benzyl Bromide): Are lachrymatory and corrosive. Handle with extreme care in a fume hood.

  • Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

  • Bases (K₂CO₃, NaH): Handle anhydrous bases in a dry environment. NaH is highly flammable and reacts violently with water.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[8]

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel antiviral compounds. The strategic placement of its chloro and oxo functionalities allows for controlled, site-specific modifications through robust and well-established synthetic protocols such as N-alkylation and Suzuki-Miyaura cross-coupling. By leveraging these methodologies, researchers can efficiently generate large libraries of quinoxaline derivatives for screening, accelerating the discovery of new therapeutic agents to combat a wide spectrum of viral diseases. The proven success of the quinoxaline scaffold in various antiviral programs underscores its continued importance and bright future in medicinal chemistry.[4][6]

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Promise of the 7-Chloro-2-quinoxalinone Scaffold

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The quinoxaline ring system, a benzopyrazine heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Within this class, this compound stands out as a particularly promising starting point for the synthesis of new antimicrobial agents. The presence of the chloro substituent at the 7-position offers a handle for further chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The quinoxalinone core itself is a known pharmacophore that can interact with key bacterial targets.[3][4]

These application notes provide a comprehensive guide for researchers to synthesize, derivatize, and evaluate this compound-based compounds as potential antimicrobial agents. The protocols are designed to be robust and reproducible, and the underlying scientific principles are explained to facilitate informed experimental design and troubleshooting.

Section 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is the foundational step in this drug discovery workflow. The following protocol is a robust method adapted from established syntheses of related quinoxalinone derivatives.[4] It involves a two-step process: cyclocondensation followed by oxidation.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound A 4-Chloro-1,2-phenylenediamine C Cyclocondensation (Reflux in 4M HCl) A->C B Chloroacetic Acid B->C D 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one C->D Formation of dihydro intermediate E Oxidation (H2O2 in NaOH) D->E F This compound E->F Aromatization to final product

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one

This initial step involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with chloroacetic acid. The acidic conditions facilitate the nucleophilic attack of the amino groups on the carbonyl carbon of chloroacetic acid, followed by intramolecular cyclization.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid (HCl)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in 4M HCl.

  • Add chloroacetic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH reaches ~7.

  • A precipitate of 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 1.2: Oxidation to this compound

The dihydro intermediate is then oxidized to the aromatic this compound. Hydrogen peroxide in a basic medium is an effective and clean oxidizing agent for this transformation.

Materials:

  • 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one

  • Sodium hydroxide (NaOH) solution (2M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Deionized water

  • Acetic acid

Procedure:

  • Suspend the 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in a 2M NaOH solution in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 30% H₂O₂ solution (2-3 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~5-6 with acetic acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Derivatization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification to generate a library of diverse compounds for antimicrobial screening. The two primary handles for derivatization are the nitrogen atom of the quinoxalinone ring and the chloro substituent at the 7-position.

Workflow for Derivatization

cluster_derivatization Derivatization of this compound Start This compound N_Alkylation N-Alkylation (e.g., Alkyl halides, K2CO3, DMF) Start->N_Alkylation SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols, Alcohols) Start->SNAr N_Derivatives N-Substituted Derivatives N_Alkylation->N_Derivatives Library Diverse Compound Library N_Derivatives->Library C7_Derivatives C7-Substituted Derivatives SNAr->C7_Derivatives C7_Derivatives->Library

Caption: General workflows for the derivatization of this compound.

Protocol 2.1: N-Alkylation of this compound

Alkylation of the nitrogen atom at the 1-position can significantly impact the lipophilicity and steric bulk of the molecule, which in turn can influence its antimicrobial activity and pharmacokinetic properties.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add anhydrous K₂CO₃ (2-3 equivalents).

  • Add the desired alkyl halide (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat gently (50-60 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

The electron-withdrawing nature of the quinoxalinone ring activates the chloro group at the 7-position towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, which is a key strategy in tuning the antimicrobial spectrum and potency.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • A suitable solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • Dissolve this compound (1 equivalent) and the chosen nucleophile (1.2-2 equivalents) in a suitable solvent.

  • Add the base (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (80-120 °C) for 12-24 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Evaluation of Antimicrobial Activity

A systematic and standardized evaluation of the antimicrobial activity of the synthesized compounds is crucial for identifying promising lead candidates. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and a preliminary assessment of the spectrum of activity.

Workflow for Antimicrobial Screening

cluster_screening Antimicrobial Screening Workflow A Synthesized Compound Library B Prepare Stock Solutions A->B C Broth Microdilution Assay (96-well plates) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Data Analysis and Structure-Activity Relationship (SAR) D->E F Identify Lead Compounds E->F

Caption: A stepwise workflow for the antimicrobial screening of novel derivatives.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

Summarize the MIC values in a clear and organized table to facilitate the analysis of structure-activity relationships (SAR).

Compound IDR¹ GroupR⁷ GroupS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
7-Cl-Quinox HCl>128>128>128>128
Derivative 1 CH₂CH₃Cl64128>128>128
Derivative 2 HNH₂163264128
Derivative 3 HSH8163264
Ciprofloxacin --10.50.25-
Fluconazole -----8

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Section 4: Mechanism of Action - Targeting Bacterial DNA Synthesis

Quinoxalinone-based antimicrobials are believed to exert their bactericidal effects through a mechanism similar to that of quinolone antibiotics, by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: Introduces negative supercoils into DNA, which is crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinoxalinone derivatives are thought to bind to the complex of these enzymes with DNA, stabilizing the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[8][9]

Visualizing the Mechanism of Action

cluster_moa Mechanism of Action of Quinoxalinone Derivatives A Quinoxalinone Derivative B Bacterial Cell A->B Enters cell E Enzyme-DNA Complex A->E Binds to complex C DNA Gyrase / Topoisomerase IV B->C C->E Binds to D DNA Replication Fork D->E F Stabilized Cleavage Complex E->F Stabilizes G Double-Strand DNA Breaks F->G Leads to H Inhibition of DNA Synthesis G->H I Bacterial Cell Death H->I

Caption: Proposed mechanism of action of quinoxalinone derivatives.

Section 5: Cytotoxicity Assessment - Ensuring a Therapeutic Window

A critical aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity towards host cells. The MTT assay is a standard colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.[1][10]

Protocol 5.1: MTT Assay for Cytotoxicity

Materials:

  • Lead antimicrobial compounds

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the lead compounds in cell culture medium and add them to the wells. Include a vehicle control (cells treated with DMSO at the highest concentration used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

Data Presentation: Cytotoxicity and Selectivity Index

The selectivity index (SI) is a crucial parameter that provides a measure of the compound's therapeutic window. It is calculated as the ratio of the CC₅₀ to the MIC. A higher SI value indicates greater selectivity for microbial cells.

Compound IDCC₅₀ on HEK293 (µg/mL)MIC against S. aureus (µg/mL)Selectivity Index (SI)
Derivative 2 >10016>6.25
Derivative 3 85810.6
Doxorubicin 1.2--

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, derivatization, and evaluation of this class of compounds. By systematically exploring the structure-activity relationships and optimizing for both antimicrobial potency and low cytotoxicity, researchers can identify lead candidates with the potential to address the urgent need for new antibiotics. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and further elucidation of the precise molecular interactions with their bacterial targets.

References

Application Note: Analytical Methods for the Quantification of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the quantitative analysis of 7-Chloro-2-quinoxalinone, a key heterocyclic compound often encountered in pharmaceutical development as a synthetic intermediate or impurity. We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this analyte in various sample matrices.

Introduction and Physicochemical Profile

This compound (CAS: 59489-30-4) is a quinoxaline derivative. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[3] Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, whether it is monitored as a starting material, an intermediate, or a process-related impurity.[4][5] The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₅ClN₂O [6]
Molecular Weight 180.59 g/mol [6]
Melting Point 270 °C (decomposes) [6][7]
Boiling Point 396.5 °C at 760 mmHg [6]

| pKa | 8.23 ± 0.70 (Predicted) |[6][7] |

The Foundation: Analytical Method Validation Lifecycle

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] A method is not merely a set of instructions but a lifecycle that includes development, validation, routine use, and change control. All protocols herein are designed with validation in mind, adhering to the core parameters defined by ICH Q2(R2).[8][9][10]

Method_Validation_Lifecycle Dev 1. Procedure Development (ICH Q14) Val 2. Method Validation (ICH Q2(R2)) Dev->Val Define Purpose & Criteria Routine 3. Routine Application (Quality Control) Val->Routine Demonstrate Suitability Transfer 4. Method Transfer (Inter-laboratory) Routine->Transfer Change 5. Change Control & Re-validation Routine->Change Lifecycle Changes Transfer->Routine Change->Val Assess Impact

Caption: The Analytical Method Lifecycle, from initial development to routine use and re-validation.

Method 1: Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method is ideal for the assay and impurity quantification of this compound in bulk drug substances and finished pharmaceutical products due to its robustness, precision, and widespread availability.

Principle and Rationale

Reversed-phase chromatography separates analytes based on their hydrophobicity. This compound, a moderately polar compound, is retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase. The selection of a methanol/water mobile phase is based on methods developed for structurally similar quinoxaline derivatives.[11] UV detection is chosen based on the chromophoric nature of the quinoxalinone ring system, which exhibits strong absorbance in the UV region, with characteristic peaks around 327-340 nm.[12]

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Reference Standard: this compound (≥98% purity).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC-grade Methanol, HPLC-grade water.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters.

Solutions Preparation:

  • Mobile Phase: Methanol / Water (60:40 v/v). Filter and degas before use.

  • Diluent: Methanol / Water (50:50 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for moderately polar analytes.
Mobile Phase Methanol:Water (60:40 v/v) Provides good resolution and retention.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temperature 30 °C Ensures reproducible retention times.
Injection Volume 10 µL Balances sensitivity and peak shape.
Detection Wavelength 330 nm Near the absorption maximum for quinoxalinones.[12]

| Run Time | 10 minutes | Sufficient to elute the analyte and any impurities. |

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (10 µg/mL). The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent Sample->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject onto HPLC System Filter->Inject Separate 5. C18 Column Separation Inject->Separate Detect 6. UV Detection (330 nm) Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Quantify 8. Quantify vs. Standard Integrate->Quantify

Caption: Standard experimental workflow for HPLC-UV analysis.

Validation Protocol Summary

The described HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][10]

Table 2: HPLC-UV Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference. Peak purity index > 0.999 (PDA), no co-elution with placebo or known impurities.
Linearity & Range To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 1-20 µg/mL).
Accuracy To measure the closeness of results to the true value. 98.0% - 102.0% recovery for spiked samples at 3 levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between measurements. RSD ≤ 2.0% for repeatability (n=6) and intermediate precision (different day/analyst).
LOD & LOQ To determine the lowest detectable and quantifiable amounts. LOD: S/N ratio ≥ 3; LOQ: S/N ratio ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small variations. | RSD ≤ 2.0% after deliberate changes in flow rate (±10%), mobile phase composition (±2%), and temperature (±5 °C). |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace-level impurity analysis, LC-MS/MS is the method of choice.[13][14]

Principle and Rationale

This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[14] The analyte is separated, ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interference from complex sample matrices.[15]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound like 7-Chloro-2-methylquinoline can be used after verification.[16]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

Sample Preparation (for Plasma): Protein Precipitation

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions:

Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.7 µm UHPLC column for fast, high-resolution separation.
Mobile Phase A Water + 0.1% Formic Acid Promotes ionization in positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for elution.
Gradient 5% B to 95% B over 3 min Fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode ESI, Positive The nitrogen atoms in the quinoxaline ring are readily protonated.
MRM Transitions Analyte: 181.0 -> 127.0 (Proposed) IS: (To be determined) Precursor [M+H]⁺ -> Product (loss of CO and HCN). Must be optimized experimentally.

| Collision Energy | (To be optimized) | Typically 15-30 eV. |

LCMSMS_Workflow Prep Sample Prep (e.g., Protein Ppt.) LC LC Separation (UHPLC C18) Prep->LC ESI Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection (m/z 181.0) ESI->Q1 q2 q2: Fragmentation (Collision Cell) Q1->q2 Q3 Q3: Product Ion Selection (m/z 127.0) q2->Q3 Det Detector Q3->Det Data Data System Det->Data

Caption: Workflow for quantitative analysis by LC-MS/MS using Multiple Reaction Monitoring (MRM).

Method 3: UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for the direct quantification of this compound in pure form or in simple formulations where excipients do not interfere.

Principle and Rationale

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the law. For quinoxalinone derivatives, a strong absorption band is expected between 320-350 nm.[12]

Experimental Protocol: UV-Vis

Instrumentation and Materials:

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Reference Standard: this compound (≥98% purity).

  • Solvent: Spectroscopic grade Methanol.

Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of this compound in Methanol. Scan the solution from 400 nm to 200 nm against a Methanol blank to determine the wavelength of maximum absorbance.

  • Prepare Calibration Standards: From the Standard Stock Solution (100 µg/mL, prepared as in Sec 3.2), prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serial dilution with Methanol.

  • Generate Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax against the Methanol blank. Plot a graph of Absorbance vs. Concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Analyze Sample: Prepare a solution of the unknown sample in Methanol, ensuring the concentration falls within the calibrated range. Measure its absorbance at λmax and calculate the concentration using the equation from the calibration curve.

Summary and Method Selection

The choice of the optimal analytical method is dictated by the specific requirements of the analysis.

Table 3: Comparison of Analytical Methods

Feature HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Specificity Good (Separates from impurities) Excellent (Mass-based) Low (Prone to interference)
Sensitivity Moderate (µg/mL) Very High (pg/mL to ng/mL) Low (µg/mL)
Application Assay, Purity, Content Uniformity Bioanalysis, Trace Analysis Assay of pure substance
Complexity Moderate High Low

| Cost | Moderate | High | Low |

References

Application Notes & Protocols: Leveraging 7-Chloro-2-quinoxalinone for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has rendered them one of the most critical classes of therapeutic targets in modern drug discovery. The quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its unique structural and electronic properties that facilitate binding to the ATP pocket.[2][3] This guide provides an in-depth exploration of 7-Chloro-2-quinoxalinone, a versatile chemical intermediate, for the design and synthesis of novel kinase inhibitors. We will dissect its chemical reactivity, explore structure-activity relationships (SAR) across different kinase families, and provide detailed, field-proven protocols for the synthesis of a representative inhibitor and its subsequent biological evaluation.

The Quinoxalinone Scaffold in Kinase Inhibition

Kinase inhibitors have revolutionized cancer therapy, with numerous approved drugs targeting the ATP-binding site of specific kinases.[4] The development of these inhibitors often relies on scaffold-based design, where a core molecular structure is systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[4] The quinoxalinone core is particularly effective as it can mimic the adenine hinge-binding motif of ATP, establishing key hydrogen bond interactions within the kinase active site.[5] Its rigid, planar structure provides a solid foundation for orienting substituents into adjacent hydrophobic pockets, enabling the rational design of highly potent and selective molecules.[6][7]

The this compound variant is an especially valuable starting point. The chlorine atom at the 7-position not only influences the electronic properties of the ring system but also serves as a versatile chemical handle for further modification. Furthermore, the chloro group can act as a bioisosteric replacement for other groups like methyl, which can be strategically employed to modulate metabolic stability and other drug-like properties.[8][9]

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold has yielded potent inhibitors against a range of kinases. The SAR is highly dependent on the substitution patterns at various positions of the quinoxalinone ring.

  • Substitution at the N1-position: The nitrogen atom of the quinoxalinone lactam can be alkylated or arylated to probe interactions with the solvent-exposed region of the kinase domain.

  • Substitution at the C3-position: This position is frequently modified to introduce groups that interact with the hinge region or the hydrophobic pocket. For instance, introducing an amino group allows for the attachment of various side chains. A common strategy involves the synthesis of 3-((phenyl)amino)quinoxaline derivatives, where substitutions on the phenyl ring can dramatically impact potency and selectivity.[7]

  • Substitution at the C6 and C7-positions: Halogenated substituents at these positions, such as the inherent chlorine at C7, can enhance hydrophobic interactions within the kinase active site.[7] Studies on Pim-1/2 kinases have shown that varying these substituents is a key strategy for modulating inhibitor affinity.[7] The introduction of bromo or trifluoromethyl groups has also been explored to enhance biological activity against various cancer cell lines.[7][10]

The following table summarizes the inhibitory activities of selected quinoxaline derivatives against various kinases, illustrating the impact of structural modifications.

Compound/Derivative ClassTarget Kinase(s)Key Structural FeaturesReported IC50 ValuesReference
Quinoxaline-bisarylureaMulti-kinaseUrea linkage at C6, mimicking Sorafenib scaffoldPotent anti-tumor activity[2]
Ethyl 7-chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylatePim-1 / Pim-2Chloro at C7, amino-phenol at C3Pim-1: 0.22 µM, Pim-2: 0.29 µM[7]
Dibromo substituted quinoxaline fragment (26e)ASK1Dibromo substitution on the quinoxaline ring, complex side chain30.17 nM[6][11]
Quinoxalinone Derivative (CPD4)EGFR MutantSpecific quinoxalinone core with proprietary substitutions3.04 nM (enzymatic), 3.47 µM (cell-based)[12]
Phenylamino-quinoxaline-carbonitrile DerivativesTyrosine KinasesPhenylamino group at C4, nitrile at C3Potent and selective inhibition of human tyrosine kinase (TRK) in HepG2 and MCF-7 cells[13]

Experimental Workflows and Protocols

The development of a novel kinase inhibitor from the this compound scaffold follows a logical progression from chemical synthesis to biological validation.

Overall Development Workflow

The diagram below outlines the typical workflow for developing a kinase inhibitor using the described scaffold.

Kinase Inhibitor Development Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation Start Select this compound Scaffold Synth Protocol 1: Synthesize Derivative Library Start->Synth Purify Purification (e.g., Column Chromatography) Synth->Purify QC Characterization (NMR, LC-MS, HRMS) Purify->QC Assay Protocol 2: In Vitro Kinase Assay QC->Assay Pure Compound IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SAR->Synth Iterative Design

Caption: High-level workflow from scaffold selection to SAR analysis.

Protocol 1: Synthesis of a Representative 3-Amino-Quinoxaline Derivative

This protocol describes a general, two-step method to synthesize a 3-((phenyl)amino)-7-chloroquinoxaline derivative, a common intermediate in kinase inhibitor development.[7]

Rationale: The first step activates the C3 position by converting the hydroxyl group of the quinoxalinone into a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This creates a good leaving group, facilitating the subsequent nucleophilic aromatic substitution (SNAr) with an appropriate amine in the second step.

Step 1: Chlorination of 7-Chloro-3-hydroxyquinoxaline-2-carboxylate

Synthetic Step 1 Reactant 7-Chloro-3-hydroxy- quinoxaline-2-carboxylate Product 3,7-Dichloro- quinoxaline-2-carboxylate Reactant->Product Reagents POCl3, DMF (cat.) Reflux

Caption: General scheme for the chlorination of the quinoxalinone core.

Materials:

  • Ethyl 7-chloro-3-hydroxyquinoxaline-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (or other suitable high-boiling solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Rotary evaporator

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • To a solution of ethyl 7-chloro-3-hydroxyquinoxaline-2-carboxylate (1.0 eq) in a suitable round-bottom flask, add phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops). Causality Note: DMF acts as a catalyst by forming the Vilsmeier reagent with POCl₃, which is a more potent chlorinating species.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. Safety Note: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Extract the aqueous mixture with an organic solvent like DCM or EtOAc (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, ethyl 3,7-dichloroquinoxaline-2-carboxylate, can be used in the next step directly or purified by column chromatography on silica gel if necessary.

Step 2: Nucleophilic Aromatic Substitution with 3-Aminophenol

Materials:

  • Ethyl 3,7-dichloroquinoxaline-2-carboxylate (from Step 1)

  • 3-Aminophenol (or other desired amine)

  • Absolute Ethanol (EtOH) or Isopropanol (iPrOH)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve the crude ethyl 3,7-dichloroquinoxaline-2-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add 3-aminophenol (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 4-16 hours. Monitor the reaction by TLC. Causality Note: The higher temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate of the desired product, ethyl 7-chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate, often forms upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if needed.

  • Self-Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a synthesized inhibitor using a commercially available luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

Principle: The kinase reaction produces ADP. In the first step of detection, the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by a luciferase to generate light. The amount of light produced is proportional to the initial kinase activity.

Kinase Assay Principle cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP + ATP (remaining) Kinase->Products Deplete Add ADP-Glo™ Reagent (Depletes remaining ATP) Products->Deplete Inhibitor Test Inhibitor Inhibitor->Kinase Convert Add Kinase Detection Reagent (Converts ADP -> ATP) Deplete->Convert Signal Luciferase + ATP -> Light Convert->Signal

References

Application Note: A Practical Guide to the Synthesis of Spirocyclic Indeno[1,2-b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indeno[1,2-b]quinoxaline core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure makes it an important building block in organic synthesis.[2] Fusing a second cyclic system at a single carbon atom to create a spirocyclic compound introduces unique three-dimensional complexity, conformational rigidity, and novel structural features.[1][2] These characteristics are highly sought after in drug discovery, as they can lead to enhanced binding affinity and selectivity for biological targets.[3] Spiro-indenoquinoxalines, in particular, have shown promise as potent biological agents, including as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy and as antimicrobial agents.[3][4][5]

This application note provides a detailed guide to the synthesis of spirocyclic compounds starting from 7-chloro-11H-indeno[1,2-b]quinoxaline. We will focus on the prevalent and highly efficient one-pot, multicomponent [3+2] cycloaddition reaction, a cornerstone for generating molecular diversity from readily available starting materials.[6][7]

Core Synthetic Strategy: Multicomponent [3+2] Cycloaddition

The most effective and widely adopted method for constructing spiro[indenoquinoxaline-pyrrolidine/pyrrolizine] frameworks is the 1,3-dipolar cycloaddition reaction.[4][6] This strategy typically involves a one-pot, three-component reaction between an 11H-indeno[1,2-b]quinoxalin-11-one derivative, an amino acid (such as L-proline or sarcosine), and an electron-deficient alkene (the dipolarophile).[3][4] The key advantages of this approach are its operational simplicity, high atom economy, and the ability to generate complex molecular architectures in a single synthetic step.[7] The reaction proceeds via the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile to yield the desired spirocyclic product.[7][8]

General Reaction Scheme

// Invisible nodes for alignment edge [style=invis]; Indeno -> AminoAcid -> Dipolarophile; } केंद Figure 1: General workflow for the three-component synthesis.

Protocol 1: Synthesis of the Key Precursor: 7-chloro-11H-indeno[1,2-b]quinoxalin-11-one

The synthesis of the spirocyclic core begins with the preparation of the indenoquinoxaline precursor. This is achieved through a condensation reaction between a substituted o-phenylenediamine and ninhydrin. This protocol is adapted from Kumar et al., 2022.[4][9]

Materials
  • 4-Chlorobenzene-1,2-diamine (1.1 eq, 15 mmol, 2.14 g)

  • Ninhydrin (1.0 eq, 15 mmol, 2.67 g)

  • Glacial Acetic Acid (10 mL)

  • Methanol (30 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology
  • Reaction Setup: Combine 4-chlorobenzene-1,2-diamine and ninhydrin in a 100 mL round-bottom flask.

  • Solvent Addition: Add methanol (30 mL) and glacial acetic acid (10 mL) to the flask.

  • Reaction Conditions: Place the flask in an oil bath on a stirring plate. Attach a reflux condenser and heat the mixture to reflux with continuous stirring for approximately 1 hour.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold methanol (3 x 15 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting pale yellow powder under vacuum to yield 7-chloro-11H-indeno[1,2-b]quinoxalin-11-one.

Expected Results
  • Yield: Typically high, around 95%.[4]

  • Appearance: Pale yellow powder.[4]

  • Characterization (¹H-NMR, 500 MHz, CDCl₃) δ: 9.13 (s, 1H), 8.61 (d, 1H), 8.29 (d, 1H), 8.20 (d, 1H), 8.02 (d, 1H), 7.87 (t, 1H), 7.73 (t, 1H).[4][8]

Protocol 2: One-Pot Synthesis of Spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizine] Derivatives

This protocol describes the three-component reaction to form the spirocyclic system. It is a general procedure based on the work of Kumar et al., where various substituted benzylidenemalononitriles are used as dipolarophiles.[4][10]

Materials
  • 7-chloro-11H-indeno[1,2-b]quinoxalin-11-one (1.0 eq)

  • L-proline (1.2 eq)

  • Substituted benzylidenemalononitrile (dipolarophile, 1.0 eq)

  • Methanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 7-chloro-11H-indeno[1,2-b]quinoxalin-11-one and the selected benzylidenemalononitrile derivative in methanol.

  • Reagent Addition: Add L-proline to the mixture.

  • Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction time will vary depending on the specific dipolarophile used (typically several hours).

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude residue is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure spiro compound.[3]

Mechanism Deep Dive: The [3+2] Cycloaddition Pathway

The core of this synthesis is the generation of a 1,3-dipole (an azomethine ylide) which then reacts with a dipolarophile.

  • Ylide Formation: The carbonyl group of the indenoquinoxalinone reacts with the secondary amine of L-proline to form an iminium intermediate.

  • Decarboxylation: Under thermal conditions (reflux), this intermediate undergoes spontaneous decarboxylation (loss of CO₂) to generate the highly reactive azomethine ylide.[7]

  • Cycloaddition: The azomethine ylide is trapped in situ by the electron-deficient alkene (the dipolarophile) in a concerted, stereoselective [3+2] cycloaddition reaction to form the five-membered pyrrolizine ring, creating the spiro center.[3][8]

G start Indenoquinoxalinone + L-Proline iminium Iminium Intermediate start->iminium - H₂O ylide Azomethine Ylide (1,3-Dipole) iminium->ylide - CO₂ (Heat) cycloadd [3+2] Cycloaddition ylide->cycloadd dipolarophile Dipolarophile (Alkene) dipolarophile->cycloadd product Spiro-pyrrolizine Product cycloadd->product

Data Presentation: Representative Examples

The following table summarizes the yields for the synthesis of various 7-chloro-spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizine] derivatives using different substituted benzylidenemalononitriles as dipolarophiles, as reported by Kumar et al.[4][10]

CompoundDipolarophile Substituent (Ar)Yield (%)Appearance
Spiro I Phenyl86%Dark yellow solid
Spiro II 4-Fluorophenyl84%Light yellow solid
Spiro III 3-Bromophenyl79%Dark yellow solid
Spiro IV 4-Bromophenyl83%Dark yellow solid
Spiro V 4-Chlorophenyl87%Light yellow solid
Spiro VI 4-Methoxyphenyl95%Light yellow solid

Troubleshooting and Experimental Considerations

  • Choice of Dipolarophile: The electronic nature of the substituent on the dipolarophile can significantly impact the reaction rate and yield. Electron-withdrawing groups generally enhance the reactivity of the alkene, leading to faster reactions.

  • Solvent: While methanol is commonly used, other polar protic or aprotic solvents can be explored to optimize reaction conditions.

  • Purification: The synthesized spiro compounds are often highly colored solids. Column chromatography is the most effective method for purification. Careful selection of the eluent system is crucial to achieve good separation from any unreacted starting materials or side products.

  • Stereoselectivity: The [3+2] cycloaddition reaction can lead to the formation of multiple stereoisomers. The reaction is often highly regio- and diastereoselective, but the absolute configuration of the product should be confirmed by advanced techniques like single-crystal X-ray diffraction if required.[3]

Conclusion

The multicomponent [3+2] cycloaddition reaction is a powerful and efficient strategy for the synthesis of complex spirocyclic indeno[1,2-b]quinoxalines from the 7-chloro-substituted precursor. This one-pot methodology provides rapid access to a diverse library of novel heterocyclic compounds with significant potential for applications in drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this fascinating area of synthetic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-Chloro-2-quinoxalinone. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and improve your reaction yields.

Core Synthesis Overview: The Cyclocondensation Pathway

The most common and direct route to this compound (which exists in tautomeric equilibrium with 7-Chloroquinoxalin-2-ol) is the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and a suitable two-carbon electrophile, typically glyoxylic acid.[1] This reaction is a cornerstone of quinoxaline chemistry and proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic quinoxalinone ring system.

G Reactants 4-chloro-1,2-phenylenediamine + Glyoxylic Acid Intermediate1 Imine Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate (Dihydroquinoxalinone) Intermediate1->Intermediate2 Intramolecular Cyclization (6-exo-trig) Product This compound Intermediate2->Product Dehydration/Oxidation (-H₂O)

Caption: General reaction mechanism for this compound synthesis.

Troubleshooting Guide & FAQs

Q1: My overall yield of this compound is consistently low (<50%). What are the primary factors I should investigate to improve it?

A1: Low yield is the most frequent challenge in this synthesis and typically points to suboptimal reaction conditions or impure starting materials. The cyclocondensation is highly sensitive to several interconnected parameters.

Core Causality: The reaction involves a delicate balance. The nucleophilicity of the diamine's amino groups must be maintained for efficient reaction with the carbonyl carbon of glyoxylic acid, while acidic conditions are often required to activate the carbonyl group. If conditions are too acidic, the diamine becomes protonated and non-nucleophilic. If they are too basic, the carbonyl is not sufficiently electrophilic.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • 4-chloro-1,2-phenylenediamine: This is the most critical starting material. o-Phenylenediamines are notoriously susceptible to air oxidation, which leads to colored, polymeric impurities that can significantly inhibit the reaction. Use freshly purified (e.g., recrystallized or column-purified) diamine or a newly opened bottle from a reputable supplier. Confirm purity by melting point or NMR.

    • Glyoxylic Acid: Glyoxylic acid monohydrate can exist in equilibrium with its dimer or polymerize upon storage. This reduces the concentration of the reactive monomeric form. Using a fresh source is highly recommended.[1]

  • Optimize Reaction Solvent and pH:

    • The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used as they facilitate proton transfer.[2] A study on the synthesis of the parent quinoxalin-2-ol found that methanol was an excellent solvent for the reaction between o-phenylenediamine and glyoxylic acid monohydrate.[1]

    • The reaction often proceeds without an external catalyst, as glyoxylic acid itself can create a sufficiently acidic environment. However, if the reaction stalls, the addition of a catalytic amount of a mild acid like acetic acid can be beneficial. Avoid strong acids, which can fully protonate the diamine.

  • Control Temperature and Reaction Time:

    • Many quinoxalinone syntheses can be run effectively at room temperature to minimize side reactions.[3] A procedure for the parent compound involves adding the diamine solution to an ice-cooled solution of glyoxylic acid and then allowing the mixture to stir at room temperature.[1]

    • Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., refluxing in methanol, ~65°C) can increase the rate, but may also promote side product formation. Prolonged reaction times at high temperatures should be avoided.[4]

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials? Start->CheckPurity Purify Purify/Replace Reagents CheckPurity->Purify Impure OptimizeCond Optimize Reaction Conditions? CheckPurity->OptimizeCond Pure Purify->OptimizeCond AdjustParams Systematically Adjust: 1. Solvent 2. Temperature 3. Reaction Time OptimizeCond->AdjustParams Yes HighYield Improved Yield AdjustParams->HighYield

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC analysis shows a significant amount of unreacted 4-chloro-1,2-phenylenediamine even after extended reaction times. What's causing the incomplete conversion?

A2: Incomplete conversion, where the diamine starting material persists, typically points to three main issues: stoichiometry, reagent deactivation, or insufficient reaction energy.

Core Causality: The reaction requires one equivalent of the reactive glyoxylic acid monomer for each equivalent of the diamine. If the effective concentration of the glyoxylic acid is lower than expected, the reaction will stall once the limiting reagent is consumed.

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: While a 1:1 to 1:1.2 ratio of diamine to glyoxylic acid is common, the effective concentration of glyoxylic acid may be lower due to its tendency to form non-reactive oligomers.[1] Consider increasing the equivalents of glyoxylic acid to 1.2-1.5 to compensate for any inactive forms.

  • Check Order of Addition: A highly cited procedure for the synthesis of the parent quinoxalin-2-ol involves the slow addition of a solution of o-phenylenediamine to an ice-cooled solution of glyoxylic acid.[1] This method ensures that the glyoxylic acid is always in excess relative to the diamine being added, which can help drive the initial condensation step to completion and minimize diamine side reactions.

  • Increase Reaction Temperature: If the reaction is stalling at room temperature, the activation energy barrier for the cyclization or dehydration step may not be overcome. After confirming that starting materials are pure and stoichiometry is correct, gently heat the reaction mixture to reflux in your chosen solvent (e.g., methanol) and monitor for the consumption of the diamine by TLC.

Q3: The crude product is a dark, complex mixture that is difficult to purify. What are the likely side products and how can I prevent their formation?

A3: The formation of multiple products is often due to the high reactivity of the o-phenylenediamine starting material and potential alternative reaction pathways.

Core Causality: The primary causes are the oxidation of the diamine starting material and the potential for the reaction to generate benzimidazole byproducts if the C2 synthon is contaminated or degrades.

Troubleshooting Steps:

  • Prevent Diamine Oxidation: The most common source of color and intractable impurities is the oxidation of 4-chloro-1,2-phenylenediamine.

    • Use an Inert Atmosphere: While not always necessary for high-yielding reactions, performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side products, especially during prolonged heating.[3]

    • Purify the Diamine: If your diamine is old or discolored (typically pink, red, or brown instead of off-white/tan), it is essential to purify it immediately before use. Recrystallization from ethanol/water or a short plug of silica gel can be effective.

  • Consider Benzimidazole Formation: If the glyoxylic acid source is contaminated with formic acid (a potential degradation product), a competing reaction can occur where the diamine condenses with formic acid to produce 6-chlorobenzimidazole. This is a known side reaction when condensing o-phenylenediamines with single-carbon electrophiles.[5][6]

    • Solution: Ensure a high-purity source of glyoxylic acid.

  • Control Oxidation State: The initial cyclized product is a 3,4-dihydroquinoxalin-2(1H)-one. This intermediate must be oxidized to the final aromatic quinoxalinone.[4] Often, atmospheric oxygen is sufficient for this step, especially during workup or if the reaction is run in an open flask.[3] However, incomplete oxidation can leave behind the dihydro- species as an impurity.

    • Solution: If you suspect incomplete oxidation, bubbling air through the reaction mixture during the final stages or workup can help. In some protocols, a mild oxidant is explicitly added, though this adds complexity.[4]

Optimized Experimental Protocol

This protocol is adapted from a highly successful synthesis of the parent quinoxalin-2-ol and is optimized to minimize side reactions and improve yield for the 7-chloro derivative.[1]

Reagents & Equipment:

  • 4-chloro-1,2-phenylenediamine (high purity)

  • Glyoxylic acid monohydrate (fresh)

  • Methanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Prepare Reactant Solutions:

    • In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.2 equivalents) in methanol (approx. 10 mL per 10 mmol). Cool the solution to 0°C using an ice bath.

    • In a separate flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 equivalent) in methanol (approx. 10 mL per 10 mmol).

  • Reaction Execution:

    • Slowly add the diamine solution to the cooled, stirring glyoxylic acid solution over 20-30 minutes using a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Reaction Monitoring & Completion:

    • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is complete when the diamine spot has been consumed.

    • Upon completion, a precipitate of the product often forms.

  • Workup and Purification:

    • Filter the resulting precipitate and wash the solid with a small amount of cold water to remove any unreacted glyoxylic acid, followed by a wash with cold methanol to remove soluble impurities.

    • The resulting solid is often of high purity. If further purification is needed, recrystallization from a suitable solvent like ethanol or acetic acid can be performed.

  • Drying: Dry the purified solid under vacuum to obtain this compound as a crystalline solid.

Data Summary: Key Parameter Optimization
ParameterStandard ConditionOptimized ConditionRationale & Expected Outcome
Diamine Purity Used as receivedRecrystallized or column-purified if discoloredPrevents formation of oxidative byproducts; significantly improves yield and simplifies purification.
Stoichiometry 1.1 eq. Glyoxylic Acid1.2 - 1.5 eq. Glyoxylic AcidCompensates for inactive oligomeric forms of glyoxylic acid, driving the reaction to completion.[1]
Temperature Room Temperature0°C initial addition, then Room Temp.Slow, controlled addition at low temperature minimizes side reactions of the highly reactive diamine.[1]
Solvent EthanolMethanolMethanol has been shown to be a highly effective solvent for this specific transformation.[1][2]
Atmosphere AirInert (N₂ or Ar) if heating is requiredMinimizes oxidation of the diamine, especially at elevated temperatures.[3]

References

Technical Support Center: Synthesis of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 7-Chloro-2-quinoxalinone. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and classical method is the acid-catalyzed cyclocondensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1][2] For this specific target, the reaction involves 4-chloro-1,2-phenylenediamine and an α-keto acid such as glyoxylic acid (or its esters, like ethyl glyoxalate).[3] This approach is favored for its operational simplicity and the commercial availability of the starting materials.[1]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent issue and can stem from several factors.[1][4] Systematically check the following:

  • Purity of Starting Materials: 4-chloro-1,2-phenylenediamine is susceptible to oxidation and may contain colored impurities that inhibit the reaction. Ensure its purity before use.

  • Reaction Conditions: Inadequate temperature, suboptimal pH (if using an acid catalyst), or insufficient reaction time can lead to incomplete conversion.[1]

  • Atmosphere: The final step of the reaction is an oxidative cyclization. Running the reaction open to the air or with a mild oxidant can sometimes be beneficial for converting the dihydro-intermediate to the final quinoxalinone product.[5]

  • Side-Product Formation: The most significant cause of yield loss is often the formation of undesired side-products, which consumes your starting materials. This is addressed in detail in the troubleshooting section.

Q3: I see two major spots on my TLC plate after the reaction. What are they?

Assuming one spot is your desired this compound, the second major spot is almost certainly the undesired regioisomer, 6-chloro-2-quinoxalinone . This is the most common and mechanistically significant side-product, arising from the two non-equivalent amino groups on the 4-chloro-1,2-phenylenediamine starting material.[4] Separating these isomers can be challenging, so preventing its formation is key.

Section 2: Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem A: Low Yield and Significant Isomeric Impurity (6-Chloro Isomer)

This is the most critical challenge in this synthesis. The formation of the 6-chloro isomer is a competing reaction pathway.

Causality & Mechanism

The reaction proceeds via nucleophilic attack of one of the amino groups onto a carbonyl of the glyoxylic acid, followed by imine formation and subsequent intramolecular cyclization. Because the electronic environments of the two amino groups in 4-chloro-1,2-phenylenediamine are different, their nucleophilicity differs. The reaction can proceed via two pathways, leading to the 7-chloro (desired) and 6-chloro (undesired) products.

G cluster_0 Reaction Pathways SM 4-chloro-1,2-phenylenediamine + Glyoxylic Acid pathA Pathway A (Attack at C1-NH2) SM->pathA pathB Pathway B (Attack at C2-NH2) SM->pathB prodA This compound (Desired Product) pathA->prodA Favored prodB 6-Chloro-2-quinoxalinone (Side-Product) pathB->prodB Disfavored but significant caption Fig 1. Competing pathways for isomer formation.

Fig 1. Competing pathways for isomer formation.
Troubleshooting & Optimization Protocol

Controlling the regioselectivity is paramount.[2] While complete suppression of the 6-chloro isomer is difficult, its formation can be minimized.

  • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of reagents before gently warming. This can enhance the kinetic selectivity between the two non-equivalent amino groups.

  • Control pH/Catalyst: The choice and concentration of the acid catalyst are critical. A weaker acid or a buffered system can sometimes improve selectivity. Start with acetic acid and experiment with milder conditions.

  • Solvent Effects: The polarity of the solvent can influence the relative reactivity of the amino groups. Protic solvents like ethanol or water/ethanol mixtures are common.[6] Experimenting with solvent systems can sometimes alter the isomeric ratio.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Reflux (e.g., 80-100 °C)Staged: 0 °C then warm to 60 °CEnhances kinetic resolution of the two amine nucleophiles.
Catalyst Strong Acid (e.g., HCl)Weak Acid (e.g., Acetic Acid)Milder conditions can improve selectivity.
Solvent Ethanol2:1 Ethanol:WaterMay alter solvation and relative nucleophilicity of the amines.
Problem B: Presence of Dimeric and Oligomeric Byproducts

While less common than isomerism in this specific synthesis, dimerization can occur under certain conditions, leading to high molecular weight impurities.

Causality & Mechanism

Dimerization of quinoxalinones can be promoted by photochemical, reductive, or specific catalytic coupling conditions.[7][8][9] In a standard condensation, it may arise from oxidative coupling of the product or intermediates, especially if harsh oxidants or high temperatures are used for prolonged periods.

G cluster_1 Dimerization Side-Reaction P1 This compound Conditions Harsh Conditions (e.g., Strong Oxidant, High T) P1->Conditions P2 This compound P2->Conditions Dimer Dimerized Byproduct Conditions->Dimer caption Fig 2. General pathway for dimer formation.

Fig 2. General pathway for dimer formation.
Troubleshooting & Optimization Protocol

  • Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times once the product has formed. Monitor the reaction by TLC and stop it upon completion.

  • Avoid Strong Oxidants: Unless required for a specific reason, rely on air for the final oxidation step rather than adding aggressive oxidizing agents.

  • Inert Atmosphere: If oxidative dimerization is suspected, running the reaction under an inert atmosphere (N₂ or Ar) after the initial cyclization may prevent this side reaction.

Problem C: Incomplete Reaction or Stalled Intermediates

If starting materials are still present after an extended time, or if an intermediate appears to be building up, the reaction has stalled.

Causality & Mechanism

The reaction is a two-step process: (1) Imine formation, and (2) Cyclization/Oxidation. Either step can be a bottleneck. Incomplete cyclization can leave imine or aminal intermediates in the reaction mixture. The final oxidation of the dihydroquinoxalinone intermediate to the aromatic quinoxalinone can also be slow.[10]

Troubleshooting Workflow

G cluster_2 Troubleshooting Stalled Reactions Start Problem: Stalled Reaction (SM present after >12h) Check1 Verify Purity of Starting Materials Start->Check1 Check2 Is Catalyst Active? (Check pH) Check1->Check2 Purity OK Action1 Increase Temperature (e.g., by 10-20°C) Check2->Action1 Catalyst OK Action2 Add More Catalyst (if pH is neutral) Check2->Action2 Catalyst Inactive Action3 Introduce Mild Oxidant (e.g., bubble air through) Action1->Action3 Still stalled Result Monitor by TLC Action1->Result Action2->Result Action3->Result caption Fig 3. Decision tree for stalled reactions.

Fig 3. Decision tree for stalled reactions.

Section 3: Validated Experimental Protocols

The following protocols serve as a reliable starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol is designed to favor the formation of the desired 7-chloro isomer.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (5.0 g, 35.1 mmol) in a mixture of ethanol (80 mL) and water (40 mL).

  • Initial Reaction:

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of glyoxylic acid monohydrate (3.87 g, 42.1 mmol) in water (10 mL) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

  • Cyclization:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane:Methanol), visualizing with UV light. The starting diamine should be consumed, and two product spots (isomers) will appear.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Cool further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification:

    • The crude solid is a mixture of 7-chloro and 6-chloro isomers. Recrystallization from a large volume of ethanol or acetic acid can enrich the 7-chloro isomer, which is typically less soluble. For high purity, column chromatography (silica gel, gradient elution with Dichloromethane/Methanol) is required.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or glacial acetic acid) to just dissolve the solid. Use a hot plate with stirring.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum. Check purity by NMR or LC-MS. The mother liquor will be enriched in the more soluble 6-chloro isomer.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical challenge of working with poorly soluble compounds, specifically 7-Chloro-2-quinoxalinone. This guide is structured to provide not just protocols, but a deeper understanding of the principles behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound "crashing out" of solution. While this compound is soluble in organic solvents like DMSO, its solubility dramatically decreases when introduced to an aqueous environment.[1] The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.[1] This is a common issue encountered with many organic compounds in high-throughput screening and other biological assays.[1]

Q2: What is the maximum concentration of DMSO I should use in my final assay solution?

A: As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 0.5% (v/v).[2] While some assays may tolerate up to 1%, higher concentrations can lead to artifacts, cytotoxicity, or other off-target effects that can confound your results.[1] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[1]

Q3: Can the pH of my buffer affect the solubility of this compound?

A: Absolutely. The solubility of ionizable compounds is significantly influenced by the pH of the medium.[1][3] Quinoxaline derivatives, in general, can be sensitive to pH.[4][5][6][7] The predicted pKa of this compound is approximately 8.23.[8][9] This suggests that its solubility may vary in different buffer systems. It's important to consider the pH of your assay buffer and how it relates to the pKa of your compound.

Q4: My compound appears soluble initially but precipitates over time in the incubator. What's going on?

A: This delayed precipitation can be due to several factors. Temperature fluctuations, even minor ones from opening and closing the incubator, can affect solubility.[3] Evaporation from the culture plates over time can concentrate the compound, pushing it past its solubility limit.[3] Additionally, cellular metabolism can alter the local pH of the culture medium, which in turn can impact the solubility of a pH-sensitive compound like this compound.[3]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

When encountering solubility issues with this compound, a systematic approach is key to identifying the optimal conditions for your specific assay.

Step 1: Initial Solubility Assessment

Before proceeding with complex formulations, it's essential to determine the baseline solubility of this compound in your primary assay buffer.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Create a serial dilution of the stock solution in your pre-warmed (e.g., 37°C) aqueous assay buffer.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals).

  • Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2, 4, 24 hours).

  • Re-examine for any delayed precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit.

Step 2: Optimizing with Co-solvents

If the aqueous solubility is insufficient, the use of co-solvents can be an effective strategy.[10][11] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[2]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol1-5%Can be toxic to some cell lines at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated by cells.
Polyethylene Glycol (PEG 300/400)1-10%Can increase viscosity; check for interference with assay readout.

Workflow for Co-solvent Optimization:

References

Technical Support Center: C-H Functionalization of Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of quinoxalin-2(1H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N-heterocyles. Quinoxalin-2(1H)-one scaffolds are prevalent in a wide array of biologically active compounds, making their efficient modification a key objective in modern synthesis.[1][2][3] Direct C-H functionalization offers an atom-economical and powerful alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials.

However, the path to successful C-H activation is often nuanced, with challenges ranging from catalyst selection to achieving the desired regioselectivity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when setting up C-H functionalization reactions of quinoxalin-2(1H)-ones.

Q1: Why is my reaction showing no conversion or very low yield?

A1: This is the most frequent issue. The primary culprits are typically related to the catalyst, oxidant, or reaction atmosphere.

  • Catalyst Activity: Ensure your catalyst, particularly palladium(II) salts, has not been prematurely reduced to inactive Pd(0). Use freshly opened reagents if possible.

  • Oxidant Choice: The oxidant is critical for regenerating the active catalyst. Ensure you are using the correct oxidant for your specific transformation (e.g., AgOAc, Cu(OAc)₂, benzoquinone). The stoichiometry is also crucial; an excess may be required.

  • Atmosphere: Many oxidative C-H functionalizations are sensitive to air and moisture. Unless the reaction explicitly uses O₂ or air as the terminal oxidant, assemble your reaction under an inert atmosphere (N₂ or Ar).

Q2: I'm observing multiple products. How can I improve the regioselectivity for the C3-position?

A2: The C3-position of the quinoxalin-2(1H)-one is the most electronically favorable site for functionalization.[2][3][4] If you are seeing functionalization at other positions (e.g., on the benzo ring), consider the following:

  • Directing Groups: While the inherent electronics often favor C3, strongly coordinating directing groups on the N1-position can override this preference. Ensure your N1-substituent is not a potent directing group if C3 is the target. For quinoxalin-2(1H)-one itself, the reaction should favor C3.

  • Steric Hindrance: A bulky N1-substituent can sterically block the approach to the C3-position, leading to reactions at less hindered sites.

Q3: My reaction worked once but is not reproducible. What are the likely variables?

A3: Reproducibility issues often stem from subtle changes in reagent quality or reaction setup.

  • Solvent Purity: Ensure you are using dry, high-purity solvent. Trace water can interfere with many catalytic cycles.

  • Reagent Quality: The purity of the quinoxalinone starting material and the coupling partner can significantly impact the reaction. Re-purify starting materials if necessary.

  • Stirring and Heating: Ensure consistent and efficient stirring and uniform heating. Inconsistent heat distribution can lead to variable results.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, causality-driven solutions to more complex experimental problems.

Guide 1: Low or No Product Conversion

Q: I have assembled my Pd-catalyzed C-H arylation of a N-substituted quinoxalinone with an arylboronic acid, but I see only starting material after 24 hours. What should I investigate?

A: A complete lack of conversion points to a fundamental issue with one of the core components of the catalytic cycle. Let's diagnose this systematically.

  • The Problem of Catalyst Activation and Turnover: In many Pd(II)-catalyzed oxidative couplings, the active catalyst is Pd(II), and an oxidant is required to regenerate it after the reductive elimination step.[5][6] If the catalytic cycle stalls, it's often due to the formation of inactive Pd(0) species.

    • Causality: The reductive elimination step produces Pd(0). For the next catalytic cycle to begin, an oxidant must convert this Pd(0) back to the active Pd(II) state. If the oxidant is weak, consumed by side reactions, or stoichiometrically insufficient, Pd(0) will accumulate and precipitate as palladium black, killing the reaction.

    • Solutions & Protocols:

      • Verify Oxidant Compatibility: For arylboronic acids, common oxidants include benzoquinone (BQ), Ag₂O, or even O₂ (air). Ensure your chosen oxidant is effective for this specific coupling. A straightforward protocol often uses Pd(OAc)₂ as the catalyst and an oxidant like AgOAc.[5][6]

      • Increase Oxidant Loading: Try increasing the oxidant loading to 2.0-3.0 equivalents.

      • Add a Ligand: While many of these reactions are "ligandless," trace coordinating species can be crucial. Sometimes, the addition of a ligand like a phosphine or N-heterocyclic carbene (NHC) can stabilize the palladium catalyst and prevent aggregation into Pd black. However, be aware that ligands can also inhibit the C-H activation step. Proceed with caution and screen a variety of ligands at low concentrations.

      • Check for Reductants: Ensure your starting materials or solvent do not contain reducing agents that could prematurely kill the catalyst.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion catalyst Check Catalyst System start->catalyst oxidant Evaluate Oxidant start->oxidant conditions Assess Reaction Conditions start->conditions substrate Inspect Substrates start->substrate pd_source Is Pd source fresh? (e.g., Pd(OAc)₂, Pd(TFA)₂) catalyst->pd_source oxidant_type Is oxidant appropriate? (e.g., Ag₂O, BQ, Cu(OAc)₂) oxidant->oxidant_type atmosphere Is reaction under inert atmosphere? (N₂/Ar) conditions->atmosphere sm_purity Are starting materials pure? substrate->sm_purity pd_black Formation of Pd Black? pd_source->pd_black add_ligand Consider adding a stabilizing ligand (e.g., PCy₃, SPhos) pd_black->add_ligand Yes change_catalyst Try a different Pd source or pre-catalyst pd_black->change_catalyst Yes oxidant_amount Is oxidant loading sufficient? (Typically >2 equiv) oxidant_type->oxidant_amount increase_oxidant Increase oxidant to 2.5-3.0 equiv. oxidant_amount->increase_oxidant solvent Is solvent anhydrous and degassed? atmosphere->solvent temp Is temperature optimal? solvent->temp dg_issue Is the N1-substituent inhibiting the reaction? sm_purity->dg_issue

Caption: Decision tree for troubleshooting low conversion.

Guide 2: Poor Regioselectivity or Side Reactions

Q: My C-H olefination with an acrylate is giving me a mixture of the desired C3-vinylated product and a di-vinylated product. How can I suppress the second addition?

A: The formation of di-substituted products suggests that the mono-functionalized product is reactive under the reaction conditions. This is a common issue when the electronic properties of the product are similar to or more favorable for C-H activation than the starting material.

  • Causality: After the first olefination at the C3 position, the resulting product still possesses other C-H bonds. If the reaction is left for too long or the conditions are too harsh, a second C-H activation event can occur, often at an aromatic C-H bond on the benzo portion of the quinoxalinone.

  • Solutions & Protocols:

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

    • Lower the Temperature: High temperatures can provide the necessary activation energy for the less favorable second C-H activation. Try running the reaction 10-20 °C lower.

    • Adjust Stoichiometry: Use a slight excess of the quinoxalinone (e.g., 1.2 equivalents) relative to the olefin. This will ensure the olefin is consumed before significant di-vinylation of the product can occur.

    • Change the Catalyst System: Some catalytic systems are inherently more selective. For instance, some rhodium catalysts are known for their high selectivity in C-H functionalization.[7][8] If you are using a palladium catalyst, switching to a Rh(III) catalyst like [Cp*RhCl₂]₂ might offer a solution.

Table 1: Comparison of Catalytic Systems for C-H Olefination

Catalyst SystemTypical ConditionsAdvantagesPotential Drawbacks
Pd(OAc)₂ / AgOAc 100-120 °C, DMAc or DCEReadily available, broad substrate scope.Can sometimes lead to over-reaction or catalyst decomposition.
[Cp*RhCl₂]₂ / AgOAc 80-100 °C, DCEOften highly regioselective, lower catalyst loading.More expensive catalyst, may require specific additives.
Photoredox / Ru(II) or Ir(III) Room Temp, Visible LightExtremely mild conditions, radical mechanism.[1]Requires specific photocatalysts and light source, mechanism is different.

Part 3: Key Experimental Protocols

This section provides a baseline, validated protocol for a common C-H functionalization reaction. Use this as a starting point for your optimizations.

Protocol 1: Palladium-Catalyzed C3-Arylation with Arylboronic Acids

This protocol is adapted from methodologies described in the literature for the oxidative C-H arylation of quinoxalin-2(1H)-ones.[5][6]

  • Reagents & Equipment:

    • Quinoxalin-2(1H)-one (1.0 equiv)

    • Arylboronic acid (2.0 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Ag₂O (2.0 equiv)

    • Anhydrous 1,4-dioxane or Toluene

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (N₂ or Ar)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the quinoxalin-2(1H)-one (e.g., 0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₂O (0.4 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane (2.0 mL) via syringe.

    • Seal the flask and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

    • Filter the mixture through a pad of Celite® to remove the silver salts and palladium black. Wash the pad with additional ethyl acetate (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated quinoxalin-2(1H)-one.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

General Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation

G A Pd(II)L₂ B [L₂Pd(II)-Quinoxalinone] Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (CMD Step) L1 Quinoxalinone - H⁺ B->L1 D Ar-Pd(IV) Intermediate C->D Oxidative Addition L2 Ar-X C->L2 E Ar-Pd(II) Complex D->E Reductive Elimination L5 Product (C3-Arylated Quinoxalinone) D->L5 F Pd(0)L₂ F->A Oxidation L4 Oxidant (e.g., Ag₂O) F->L4 L3 Reductive Elimination

References

stability of 7-Chloro-2-quinoxalinone under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 7-Chloro-2-quinoxalinone. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions, troubleshooting guides for common laboratory issues, and detailed protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability of this compound, providing a foundational understanding for its handling and use in experimental settings.

Q1: What is the general stability profile of this compound?

This compound is a moderately stable heterocyclic compound. Its stability is largely dictated by the reactivity of the quinoxalinone ring system and the susceptibility of the C2-chloro substituent to nucleophilic attack. The molecule is generally stable in solid form when protected from light and moisture. In solution, its stability is highly dependent on pH, temperature, and the presence of oxidizing agents.[1][2] The primary points of lability are the amide bond within the quinoxalinone ring and the chloro group at the 2-position.

Q2: What is the primary degradation pathway under hydrolytic (acid/base) conditions?

The most significant degradation pathway under both acidic and basic hydrolytic conditions is the nucleophilic substitution of the chlorine atom at the C2 position by water or a hydroxide ion.[1][3]

  • Under acidic conditions , the quinoxaline nitrogen atoms can be protonated, which increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by water.[2] This reaction leads to the formation of 7-Chloro-2-hydroxyquinoxaline (which exists in tautomeric equilibrium with 7-Chloro-2(1H)-quinoxalinone). The rate of this hydrolysis is accelerated by lower pH and higher temperatures.[1]

  • Under basic conditions , the hydroxide ion acts as a potent nucleophile, directly attacking the C2 carbon to displace the chloride ion. Additionally, strong basic conditions can lead to hydrolysis of the amide bond in the quinoxalinone ring, though this is generally a slower process compared to the hydrolysis of the C-Cl bond.[4]

Q3: Is this compound susceptible to oxidative degradation?

Yes, the quinoxalinone scaffold can be susceptible to oxidation.[5] The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidation products, including N-oxides or further degradation of the heterocyclic ring.[6][7] The reaction can be influenced by catalysts and light. For instance, some quinoxalin-2(1H)-ones can undergo photoinduced C-H functionalization in the presence of H₂O₂.[6] Therefore, it is crucial to avoid unintentional exposure to oxidizing agents and to work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

Q4: How does light exposure affect the stability of the compound?

Quinoxaline derivatives can be sensitive to light.[4][8] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate photochemical degradation.[9] Photodegradation pathways can be complex, potentially involving radical mechanisms, ring cleavage, or polymerization. Photostability studies are essential, particularly if the compound is intended for formulation into a final drug product.[10] According to ICH Q1B guidelines, materials should be tested under standardized light conditions to assess their photostability.[10]

Q5: What are the best practices for storing this compound?

To ensure long-term stability and prevent degradation, this compound should be stored with the following precautions:

  • Solid Form: Store as a solid in a tightly sealed container to protect it from moisture.[2]

  • Temperature: Keep in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Light Protection: Use amber-colored vials or store in a light-proof container to prevent photolytic degradation.[11]

  • Inert Atmosphere: For maximum stability, especially for reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[2]

  • Solutions: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept refrigerated, protected from light, and used within a short timeframe. Avoid storing in acidic or strongly basic solutions.[2]

Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during experimentation.

Issue 1: Rapid Degradation of Compound in Acidic Solution
  • Symptom: You observe a significant loss of your starting material (this compound) by HPLC or TLC shortly after dissolving it in an acidic medium for a reaction or analysis. A new, more polar spot/peak appears.

  • Probable Cause: The compound is undergoing acid-catalyzed hydrolysis at the C2-chloro position.[1] The protonation of the quinoxaline ring makes the chloro group a better leaving group and activates the ring for nucleophilic attack by water or other nucleophiles present in the medium.[2]

  • Troubleshooting Steps:

    • Measure and Buffer pH: If the reaction chemistry allows, buffer the solution to a less acidic pH (pH 4-7).[1]

    • Use Aprotic/Anhydrous Solvents: If water is not a reactant, ensure all solvents and reagents are anhydrous to minimize the source of nucleophilic water.[2]

    • Lower the Temperature: Hydrolysis rates are highly temperature-dependent.[10] Running the reaction at a lower temperature can significantly reduce the rate of degradation.

    • Limit Exposure Time: Plan your experiment to minimize the time the compound spends in the acidic solution.[2]

Issue 2: Appearance of Multiple Unidentified Byproducts upon Heating
  • Symptom: When heating a reaction mixture containing this compound, you observe the formation of multiple byproducts, resulting in a complex mixture and low yield of the desired product.

  • Probable Cause: Thermal degradation. At elevated temperatures, quinoxalinone derivatives can undergo complex degradation pathways beyond simple hydrolysis, potentially including decarboxylation (if applicable to derivatives) or other ring-opening/rearrangement reactions.[12]

  • Troubleshooting Steps:

    • Optimize Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Conduct small-scale experiments at various temperatures to find the optimal balance.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent thermal-oxidative degradation.[2]

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the degradation of the product.

    • Catalyst Screening: Investigate if a catalyst could enable the reaction to proceed at a lower temperature.

Issue 3: Inconsistent Results and Color Change on Exposure to Air
  • Symptom: The compound or its solutions change color (e.g., yellowing) upon standing in the lab, and you observe inconsistent results in your assays. HPLC analysis may show new, minor peaks.

  • Probable Cause: A combination of oxidation and/or photolytic degradation. The quinoxalinone ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.[6]

  • Troubleshooting Steps:

    • Degas Solvents: Before preparing solutions, degas the solvent by sparging with nitrogen or argon to remove dissolved oxygen.

    • Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., BHT) to the solution.[11]

    • Strict Light Protection: Always work with the compound and its solutions in a fume hood with the sash down and the lab lights dimmed, or use flasks wrapped in aluminum foil.[10]

    • Metal Scavengers: If trace metal catalysis is suspected, consider using solvents and reagents of high purity or passing them through a pad of a metal scavenger like Celite.

Data Summary & Visualization

Hydrolytic Degradation Pathway

The primary degradation product under hydrolytic conditions is 7-Chloro-2-hydroxyquinoxaline, which exists in tautomeric equilibrium with the starting quinoxalinone structure.

G cluster_main Hydrolytic Degradation of this compound A This compound B 7-Chloro-2-hydroxyquinoxaline (Degradation Product) A->B H₂O / H⁺ (Acidic) or OH⁻ (Basic) -HCl G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Withdraw Aliquots at Timed Intervals (0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling analysis Analyze by Stability- Indicating HPLC Method thermal->analysis photo->sampling quench Quench Reaction (Neutralize Acid/Base) sampling->quench quench->analysis end Identify Degradants & Determine Degradation % analysis->end

References

Technical Support Center: Scale-up Synthesis of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 7-Chloro-2-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound at scale?

A1: The most prevalent and scalable methods typically involve the condensation of a substituted o-phenylenediamine with a glyoxylic acid derivative. A common route starts with 4-chloro-o-phenylenediamine and glyoxylic acid.[1] Variations may utilize derivatives of glyoxylic acid to improve handling and reaction control on a larger scale. Another approach involves the cyclization of an N-acylated o-phenylenediamine, though this can sometimes involve more steps.[2]

Q2: What are the primary safety concerns I should be aware of during scale-up?

A2: Key safety considerations include:

  • Reagent Handling: Starting materials like phosphoryl chloride (POCl₃), if used for chlorination steps, are highly corrosive and react violently with water.[1][3] Ensure all manipulations are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The condensation reaction can be exothermic. On a larger scale, efficient heat management is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is highly recommended.

  • Product Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate PPE, including gloves, safety glasses, and respiratory protection, should be used when handling the solid product.[4]

Q3: How does the choice of solvent impact the reaction at a larger scale?

A3: Solvent selection is critical for reaction efficiency, product purity, and process safety. At scale, factors like solvent cost, boiling point (for reflux and distillation), and environmental impact become more significant.

  • Reaction Solvents: Ethanol, methanol, and acetic acid are commonly used for the condensation step.[1][5] Acetic acid can act as both a solvent and a catalyst.[1]

  • Work-up and Purification Solvents: Water is often used for precipitation and washing of the crude product.[6] Recrystallization may be performed from solvents like ethanol or dimethylformamide (DMF).[6][7]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the scale-up synthesis of this compound.

Problem 1: Low Yield of Crude this compound

Possible Causes & Solutions

  • Incomplete Reaction:

    • Causality: On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete conversion of starting materials. The reaction may also be equilibrium-limited.

    • Solution:

      • Optimize Stirring: Ensure robust mechanical stirring to maintain a homogeneous reaction mixture.

      • Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature, monitoring the reaction progress by an appropriate analytical method (e.g., TLC, HPLC). Be cautious of potential side product formation at higher temperatures.

      • Removal of Water: If the condensation reaction produces water, its removal can drive the equilibrium towards the product. This can be achieved through azeotropic distillation if the solvent system is appropriate.

  • Side Product Formation:

    • Causality: Over-oxidation of the starting diamine or the product can occur, especially at elevated temperatures or in the presence of air (oxygen).[6] Polymerization of starting materials or intermediates can also be a competing pathway.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[6]

      • Temperature Control: Maintain strict control over the reaction temperature to avoid thermal decomposition or undesired side reactions.

      • Controlled Reagent Addition: Add reagents portion-wise or via a dropping funnel to control the reaction rate and exotherm.

  • Loss During Work-up:

    • Causality: The product may have some solubility in the work-up solvents, leading to losses during filtration and washing.

    • Solution:

      • Cooling Prior to Filtration: Ensure the reaction mixture is thoroughly cooled before filtering to minimize the solubility of the product in the mother liquor.

      • Optimize Washing Solvents: Use a minimal amount of a cold solvent in which the product has low solubility for washing the filter cake.

Experimental Workflow: Optimizing Reaction Yield

Caption: Troubleshooting logic for low reaction yield.

Problem 2: Difficulty in Purification and Poor Product Purity

Possible Causes & Solutions

  • Presence of Colored Impurities:

    • Causality: Oxidation of the o-phenylenediamine starting material often leads to highly colored impurities that can be difficult to remove.[6]

    • Solution:

      • Charcoal Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated charcoal, followed by hot filtration.

      • Use High-Purity Starting Materials: Ensure the purity of the 4-chloro-o-phenylenediamine before starting the synthesis. If necessary, purify it by recrystallization.

  • Co-precipitation of Starting Materials or By-products:

    • Causality: Unreacted starting materials or closely related by-products may have similar solubility profiles to the desired product, leading to their co-precipitation during the work-up.

    • Solution:

      • pH Adjustment: The solubility of this compound and potential impurities can be pH-dependent. Carefully adjusting the pH of the solution before filtration can help to selectively precipitate the product. Quinoxalinones can often be dissolved in a basic solution (e.g., 5% NaOH) and then re-precipitated by acidification with an acid like HCl, leaving some impurities behind.[6]

      • Recrystallization: This is a powerful technique for purification. The choice of recrystallization solvent is crucial. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures.

        • Solvent Screening: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture (e.g., ethanol/water, DMF/water).

Data Presentation: Recrystallization Solvent Screening
Solvent SystemSolubility at RefluxCrystal Formation upon CoolingPurity Improvement (by HPLC)
EthanolGoodSlow, well-formed needlesSignificant
IsopropanolModerateRapid, fine powderModerate
AcetonitrileGoodOiling out observedPoor
DMF/Water (4:1)ExcellentGood, crystalline solidExcellent
Acetic Acid/WaterGoodGood, crystalline solidGood
Experimental Protocol: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent (e.g., DMF) in a suitable reactor.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir at high temperature for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Problem 3: Inconsistent Crystal Form and Poor Filterability

Possible Causes & Solutions

  • Rapid Precipitation:

    • Causality: Crashing the product out of solution by rapid cooling or by quickly adding an anti-solvent leads to the formation of very small, often amorphous particles that can clog filter media.

    • Solution:

      • Controlled Cooling: Implement a slow, controlled cooling profile for the crystallization process. This allows for the growth of larger, more uniform crystals.

      • Controlled Anti-solvent Addition: If using an anti-solvent, add it slowly to a well-stirred solution of the product.

  • Solvent System:

    • Causality: The choice of solvent directly influences the crystal habit. Some solvents may favor the formation of fine needles, which can be difficult to filter and dry.

    • Solution:

      • Solvent Screening for Crystal Habit: During recrystallization solvent screening, observe the crystal shape under a microscope. Aim for a solvent system that produces more equant (less needle-like) crystals.

      • Seeding: Introducing a small amount of previously isolated, high-quality crystals (seed crystals) to the supersaturated solution can promote the growth of the desired crystal form.

Visualization: Crystallization Process Flow

Crystallization_Process cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Product in Hot Solvent Charcoal Optional: Charcoal Treatment Dissolve->Charcoal Hot_Filter Hot Filtration Charcoal->Hot_Filter Cooling Controlled Cooling Hot_Filter->Cooling Seeding Optional: Seeding Cooling->Seeding Filter Filtration Cooling->Filter Seeding->Filter Wash Wash with Cold Solvent Filter->Wash Dry Vacuum Drying Wash->Dry Final_Product Pure Crystalline Product Dry->Final_Product

Caption: Key stages of the purification and crystallization process.

III. References

  • Luo, Z., Wang, M., Jiang, G., Wang, X., Zhao, L., Hu, Z., Li, H., & Ji, Q. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem Tech Support. --INVALID-LINK--

  • Meruva, S. B., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Hetero­cycloannulation. SynOpen. --INVALID-LINK--

  • ResearchGate. (2024). Typical strategies for the synthesis of quinoxalin-2(1H)-ones. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselectivity in quinoxalinone synthesis. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. --INVALID-LINK--

  • Saha, C., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. --INVALID-LINK--

  • El-Sayed, M. A.-A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. --INVALID-LINK--

  • Khalafy, J., et al. (n.d.). The synthesis of 2-arylquinoxaline derivatives. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet: 7-Chloro-2(1H)-quinoxalinone. Sigma-Aldrich. --INVALID-LINK--

  • ChemicalBook. (2025). 7-Chloro-2-methylquinoline - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

  • ECHEMI. (n.d.). 7-CHLORO-2-VINYLQUINOLINE SDS, 177748-00-4 Safety Data Sheets. ECHEMI. --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-nitroaniline. Fisher Scientific. --INVALID-LINK--

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. --INVALID-LINK--

  • Fisher Scientific. (2011). Safety Data Sheet: Quinoxaline. Fisher Scientific. --INVALID-LINK--

  • Zhang, L., et al. (2007). Recent advances in the research of quinoxalinone derivatives. Chinese Journal of Organic Chemistry. --INVALID-LINK--

  • Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. Organic Chemistry Portal. --INVALID-LINK--

  • Amaral, M. F. Z. J., et al. (2012). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. --INVALID-LINK--

  • ResearchGate. (2012). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. --INVALID-LINK--

  • Al-Ostath, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. --INVALID-LINK--

  • Google Patents. (n.d.). Process for producing 7-chloro-quinaldine. Google Patents. --INVALID-LINK--

  • El-Sayed, M. A.-A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Chinese Chemical Society. --INVALID-LINK--

  • Organic Process Research & Development. (2013). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ACS Publications. --INVALID-LINK--

  • Taylor & Francis Online. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 7-Chloro-2-quinoxalinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is of paramount importance. 7-Chloro-2-quinoxalinone is one such scaffold, serving as a crucial intermediate in the development of a range of therapeutic agents. This guide provides a comparative analysis of the most common and effective methods for its synthesis. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most appropriate method for your research and development needs.

Introduction to this compound

The quinoxalinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of a chlorine atom at the 7-position of the quinoxalinone ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block in the synthesis of targeted therapeutics. The choice of synthetic route to this important intermediate can have a profound impact on yield, purity, scalability, and overall cost-effectiveness. This guide will compare three prominent methods for the synthesis of this compound.

Method 1: Condensation of 4-Chloro-1,2-phenylenediamine with Glyoxylic Acid

This is a classic and widely employed method for the synthesis of quinoxalinones. It involves the condensation of an o-phenylenediamine derivative with an α-keto acid, in this case, glyoxylic acid.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of 4-chloro-1,2-phenylenediamine on the aldehyde carbonyl of glyoxylic acid, forming a Schiff base intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration leads to the formation of the stable aromatic quinoxalinone ring. The regioselectivity, affording the 7-chloro isomer, is dictated by the starting 4-chloro-1,2-phenylenediamine.

G cluster_0 Method 1: Condensation with Glyoxylic Acid 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Schiff Base Intermediate Schiff Base Intermediate 4-Chloro-1,2-phenylenediamine->Schiff Base Intermediate Nucleophilic Attack Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Schiff Base Intermediate Cyclized Intermediate Cyclized Intermediate Schiff Base Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Dehydration

Caption: Workflow for the synthesis of this compound via condensation with glyoxylic acid.

Experimental Protocol

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in methanol.

  • In a separate flask, dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol.

  • Cool the glyoxylic acid solution in an ice bath and slowly add the solution of 4-chloro-1,2-phenylenediamine with stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.

  • A precipitate of this compound will form. Collect the solid by filtration.

  • Wash the collected solid with cold water and then with a small amount of cold methanol.

  • Dry the product under vacuum to obtain this compound.

Advantages and Disadvantages
  • Advantages: This method is generally straightforward, proceeds under mild conditions, and often gives good yields of the desired product with high purity, minimizing the need for extensive purification. The starting materials are commercially available and relatively inexpensive.

  • Disadvantages: The reaction can sometimes be slow, and optimization of the reaction time and temperature may be necessary for different scales.

Method 2: Reaction of 4-Chloro-1,2-phenylenediamine with Ethyl Chloroacetate

This method provides an alternative route to the quinoxalinone ring system by utilizing an α-halo ester as the two-carbon synthon.

Mechanistic Rationale

The reaction is believed to proceed via an initial N-alkylation of one of the amino groups of 4-chloro-1,2-phenylenediamine by ethyl chloroacetate to form an N-(2-ethoxy-2-oxoethyl) derivative. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the quinoxalinone ring. An alternative pathway involving initial formation of a dihydroquinoxalinone followed by oxidation can also occur, especially if an oxidizing agent is present or if the reaction is exposed to air for extended periods.

G cluster_1 Method 2: Reaction with Ethyl Chloroacetate 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine N-Alkylated Intermediate N-Alkylated Intermediate 4-Chloro-1,2-phenylenediamine->N-Alkylated Intermediate N-Alkylation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->N-Alkylated Intermediate Cyclized Intermediate Cyclized Intermediate N-Alkylated Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Elimination of Ethanol

Caption: Workflow for the synthesis of this compound using ethyl chloroacetate.

Experimental Protocol

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Ethyl chloroacetate

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • A high-boiling solvent (e.g., ethanol, DMF)

Procedure:

  • To a solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent, add the base (1.1 equivalents).

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Advantages and Disadvantages
  • Advantages: This method is versatile and can be adapted for the synthesis of various substituted quinoxalinones. The starting materials are readily available.

  • Disadvantages: This reaction may require higher temperatures and longer reaction times compared to the glyoxylic acid method. The use of a base is necessary, which may need to be carefully selected to avoid side reactions. The formation of isomeric byproducts is a possibility, although the electronic and steric effects of the chloro substituent on the diamine generally favor the formation of the 7-chloro isomer.

Method 3: Chloroacetyl Chloride Route from 4-Chloro-2-nitrophenylamine

This multi-step synthesis begins with a different starting material and involves the formation of an amide, followed by reduction of a nitro group and subsequent cyclization. While this method is described for the synthesis of the 6-chloro isomer, the principles can be adapted for the 7-chloro isomer by starting with the appropriate regioisomer of the chloro-nitrophenylamine. For the synthesis of this compound, one would start with 4-chloro-2-nitrophenylamine.

Mechanistic Rationale

The synthesis begins with the acylation of 4-chloro-2-nitrophenylamine with chloroacetyl chloride to form N-(4-chloro-2-nitrophenyl)-2-chloroacetamide. The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The resulting o-aminoanilide undergoes spontaneous or base-catalyzed intramolecular cyclization, with the newly formed amino group attacking the electrophilic carbon of the chloroacetamide moiety, displacing the chloride ion to form the quinoxalinone ring.

G cluster_2 Method 3: Chloroacetyl Chloride Route 4-Chloro-2-nitrophenylamine 4-Chloro-2-nitrophenylamine N-Acylated Intermediate N-Acylated Intermediate 4-Chloro-2-nitrophenylamine->N-Acylated Intermediate Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->N-Acylated Intermediate Reduced Intermediate Reduced Intermediate N-Acylated Intermediate->Reduced Intermediate Nitro Reduction This compound This compound Reduced Intermediate->this compound Intramolecular Cyclization

Caption: Multi-step synthesis of this compound via the chloroacetyl chloride route.

Experimental Protocol

Step 1: Acylation

  • Dissolve 4-chloro-2-nitrophenylamine (1 equivalent) in a suitable solvent like toluene or dichloromethane.

  • Add a base such as pyridine or triethylamine (1.1 equivalents).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide.

Step 2: Reduction and Cyclization

  • Dissolve the product from Step 1 in a solvent like ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride dihydrate (excess) or use catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).

  • Heat the reaction mixture if necessary. The reduction of the nitro group is followed by in situ cyclization.

  • After the reaction is complete, neutralize the mixture (if an acid was used) and extract the product.

  • The crude product can be purified by recrystallization.

Advantages and Disadvantages
  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. The use of potentially hazardous reagents like chloroacetyl chloride and the need for a reduction step add to the complexity and potential for side reactions. For instance, catalytic hydrogenation can sometimes lead to dehalogenation.[1]

Comparative Analysis

FeatureMethod 1: Glyoxylic Acid CondensationMethod 2: Ethyl Chloroacetate ReactionMethod 3: Chloroacetyl Chloride Route
Starting Materials 4-Chloro-1,2-phenylenediamine, Glyoxylic Acid4-Chloro-1,2-phenylenediamine, Ethyl Chloroacetate4-Chloro-2-nitrophenylamine, Chloroacetyl Chloride
Number of Steps 112-3
Reaction Conditions Mild (room temp. to gentle heating)Moderate to high temperature (reflux)Varied (acylation at rt, reduction may require heat)
Typical Yields Good to ExcellentModerate to GoodModerate (overall yield)
Purity of Crude Product Generally highVariable, may require more purificationVariable, depends on the efficiency of each step
Key Advantages Simple, high atom economy, mild conditionsVersatile, readily available reagentsGood for specific regioisomers, useful if diamine is unavailable
Key Disadvantages Can be slowHigher temperatures, potential for byproductsMulti-step, lower overall yield, potentially hazardous reagents
Scalability Generally goodGoodMore complex to scale up due to multiple steps

Conclusion

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher or organization.

  • For routine, scalable, and cost-effective synthesis with high purity , Method 1 (Glyoxylic Acid Condensation) is often the preferred choice due to its simplicity, mild reaction conditions, and high yields.

  • Method 2 (Ethyl Chloroacetate Reaction) offers a viable alternative, particularly when exploring the synthesis of a library of related quinoxalinone derivatives.

  • Method 3 (Chloroacetyl Chloride Route) is a more specialized approach, best suited for situations where the required o-phenylenediamine is not accessible or when precise regiochemical control starting from a nitroaniline is desired.

It is always recommended to perform small-scale trial reactions to optimize the conditions for the chosen method before scaling up the synthesis. This guide provides a solid foundation for making an informed decision on the most suitable synthetic strategy for obtaining this compound for your research and development endeavors.

References

Introduction: The Quinoxalinone Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 7-Chloro-2-quinoxalinone and Its Analogs

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse biological targets. The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a prominent member of this class.[1][2] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[3][4][5]

This guide focuses on a specific, yet vital, subset of this family: This compound and its structurally related analogs. The introduction of a chlorine atom at the 7-position of the quinoxalinone core has proven to be a critical determinant of biological efficacy, particularly in the realm of oncology. We will dissect the structure-activity relationships, compare performance across key biological assays, and provide the detailed experimental methodologies necessary for researchers to validate and build upon these findings. This analysis is designed to provide a technically robust resource for scientists engaged in drug discovery and development.

I. Antitumor Activity: From Herbicide Analog to Clinical Candidate

The investigation into the anticancer potential of this compound analogs gained significant momentum with the discovery of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (known as XK469) . This compound, an analog of the herbicide Assure®, was identified in screens for agents with selective cytotoxicity toward solid tumors over leukemias.[6][7]

Mechanism of Action: Selective Inhibition of Topoisomerase IIβ

Unlike many conventional chemotherapeutics that target the topoisomerase IIα isoenzyme prevalent in rapidly dividing leukemia cells, XK469 was found to be a selective inhibitor of topoisomerase IIβ .[6] This distinction is fundamentally important. Solid tumors often contain large populations of quiescent or slow-growing cells in the G0/G1 phase of the cell cycle, where topoisomerase IIβ levels are high.[6] By targeting this isoform, XK469 induces protein-linked DNA breaks, leading to G2/M cell cycle arrest and, ultimately, apoptosis in solid tumor cells.[8][9] This unique mechanism of action provided a strong rationale for its development as a solid tumor-selective agent.[6]

topoisomerase_pathway XK469 XK469 (this compound Analog) TopoIIb Topoisomerase IIβ XK469->TopoIIb Binds & Inhibits DNA_Complex Stabilized Topo IIβ-DNA Covalent Complex TopoIIb->DNA_Complex Prevents re-ligation DNA_Breaks Double-Strand DNA Breaks DNA_Complex->DNA_Breaks G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Breaks->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of XK469-induced apoptosis via Topoisomerase IIβ inhibition.

Structure-Activity Relationship (SAR): The Criticality of Substitution

Systematic modification of the XK469 structure has revealed stringent requirements for its antitumor activity, underscoring the importance of specific chemical moieties.

  • Region I (Quinoxaline Ring): The halogen substituent at the 7-position is paramount. Analogs with a halogen (F, Cl, Br) at this position consistently generate the most potent and broadly active antitumor agents.[10] Moving the chloro group to the 5-, 6-, or 8-positions, or replacing it with methyl, methoxy, nitro, or amino groups, results in inactive or significantly less active compounds.[10]

  • Region II (Connector Linkage): The hydroquinone linker is essential. Altering it to a resorcinol or catechol derivative leads to a complete loss of antitumor activity.[10]

  • Region III (Side Chain): The carboxylic acid group is crucial for activity. While some amide derivatives (monomethyl and N,N-dimethylamides) retain activity, most other modifications to this group abolish it.[10]

sar_diagram cluster_regions Pharmacophore of XK469 cluster_activity Impact on Antitumor Activity RegionI Region I (Quinoxaline Ring) High_Activity High Activity RegionI->High_Activity 7-Halogen (Cl, Br, F) Low_Activity Low / No Activity RegionI->Low_Activity 5, 6, 8-Chloro 7-NO2, 7-NH2 RegionII Region II (Connector) RegionII->High_Activity Hydroquinone Linker RegionII->Low_Activity Resorcinol / Catechol RegionIII Region III (Side Chain) RegionIII->High_Activity Carboxylic Acid RegionIII->Low_Activity Most other derivatives

Caption: Structure-Activity Relationship (SAR) summary for the antitumor agent XK469.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various quinoxalinone derivatives against several human cancer cell lines, demonstrating the potency of this chemical class.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 HCT-116 (Colon)2.5[1]
Compound 11 MCF-7 (Breast)9.0[1]
Compound 14 MCF-7 (Breast)2.61[1]
Compound XVa HCT-116 (Colon)4.4[1][3]
Compound XVa MCF-7 (Breast)5.3[3]
Compound 4m A549 (Lung)9.32[11]
Compound 7c HCT-116 (Colon)~Low µM[2]
Compound 6 MCF-7 (Breast)4.23[12]
Compound 6 HepG2 (Liver)16.46[12]

Experimental Protocols: Foundational Assays for Anticancer Activity

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for core in vitro assays used to evaluate the antitumor effects of quinoxalinone analogs.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells, which correlates with cell viability.[13][14]

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

    • Quinoxalinone compounds dissolved in DMSO

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom plates

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the quinoxalinone compounds. Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

    • MTT Addition: Remove the treatment medium. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as: (OD of treated cells / OD of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 6-well plates

    • Treated and untreated cancer cells

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of the quinoxalinone compound for 24-48 hours.

    • Cell Harvesting: Harvest cells (including floating cells in the medium) by trypsinization. Wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+).

II. Enzyme Inhibition: Targeting Key Regulators of Cell Function

Beyond direct cytotoxicity, quinoxalinone analogs have been engineered as potent and selective inhibitors of enzymes implicated in various pathologies.

Aldose Reductase (ALR2) Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. Its overactivity contributes to diabetic complications like neuropathy and retinopathy.[15] Quinoxalin-2(1H)-one derivatives have been identified as potent ALR2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[15][16]

Comparative Efficacy of ALR2 Inhibitors

CompoundALR2 IC50 (µM)Reference
6g 0.091[15][17]
6e 0.032[18]
Series 6 Analogs 0.032 - 0.468[18]
Unnamed Analog 0.0265 (26.5 nM)[16]
Protocol 3: In Vitro Aldose Reductase Inhibition Assay
  • Principle: The assay measures the decrease in absorbance of the cofactor NADPH at 340 nm, which is consumed during the ALR2-catalyzed reduction of a substrate (e.g., D,L-glyceraldehyde). The inhibition of this reaction by a test compound reduces the rate of NADPH consumption.

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture in a 96-well UV-transparent plate containing sodium phosphate buffer, NADPH, and the substrate (D,L-glyceraldehyde).

    • Compound Addition: Add various concentrations of the quinoxalinone test compound to the wells.

    • Enzyme Initiation: Initiate the reaction by adding purified ALR2 enzyme.

    • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

    • Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

PDGFRs are receptor tyrosine kinases that play a central role in cell proliferation and angiogenesis.[19][20] Their aberrant activation is implicated in cancers and atherosclerosis. Novel substituted 2-anilino- and 2-cycloalkylaminoquinoxalines have been developed as selective inhibitors of PDGFR autophosphorylation, blocking downstream signaling.[21][22]

pdgfr_pathway cluster_downstream Downstream Signaling PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds & Dimerizes PI3K PI3K PDGFR->PI3K Autophosphorylation Activates MAPK MAPK PDGFR->MAPK Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->PDGFR Inhibits Kinase Activity AKT AKT PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MAPK->Proliferation

Caption: Inhibition of the PDGFR signaling cascade by quinoxalinone derivatives.

III. Antimicrobial Activity: A Scaffold for New Antibacterials

The quinoxalinone core is also a valuable platform for developing novel antimicrobial agents. Various analogs have shown promising activity against both Gram-positive and Gram-negative bacteria.

Comparative Efficacy: In Vitro Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several quinoxalinone analogs against common bacterial strains.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Reference
5p 484-32[23]
5m-5p (range) 4 - 168 - 324 - 32[23]
5e-5g (range) 3232 - 64>128[23]
Compound 4 0.98 - >125-0.98 - >125[24]
Compound 9 0.98 - >125-0.98 - >125[24]
Compound 6 (quinoxaline) 444[17]
Protocol 4: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26]

  • Principle: A standardized inoculum of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after overnight incubation.

  • Materials:

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Quinoxalinone compounds

    • Sterile 96-well microtiter plates

  • Procedure:

    • Compound Preparation: Prepare a 2-fold serial dilution of each quinoxalinone compound directly in the microtiter plate using CAMHB.

    • Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration well in which there is no visible turbidity (growth).

mic_workflow Start Start: Quinoxalinone Compound Serial_Dilution Prepare 2-Fold Serial Dilutions in 96-Well Plate Start->Serial_Dilution Inoculation Inoculate Wells (Final Conc. ~5x10^5 CFU/mL) Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC End Result: MIC Value Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC determination assay.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and potent class of biologically active molecules. The strategic placement of the 7-chloro substituent has been unequivocally demonstrated as a cornerstone for potent antitumor activity, exemplified by the clinical candidate XK469. The unique mechanism of selective topoisomerase IIβ inhibition highlights the potential of this class to address unmet needs in solid tumor therapy.

Furthermore, the adaptability of the quinoxalinone core allows for the rational design of potent inhibitors for enzymes like aldose reductase and PDGFR, as well as the development of novel broad-spectrum antibacterial agents. The structure-activity relationships delineated in this guide provide a clear roadmap for future optimization efforts. As researchers continue to explore modifications to this privileged structure, it is highly probable that new analogs of this compound will emerge as next-generation therapeutics for a wide range of human diseases.

References

A Comparative Guide to the Anticancer Activity of 7-Chloro-2-Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparative analysis of 7-chloro-2-quinoxalinone derivatives as a promising class of anticancer agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document moves beyond a simple recitation of facts to offer a causal understanding of experimental choices and a critical evaluation of the available data, ensuring scientific integrity and empowering further research and development.

Introduction: The Emergence of Quinoxalinones in Oncology

The quinoxalinone scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] As a privileged structure, it forms the core of numerous compounds with demonstrated therapeutic potential. The introduction of a chlorine atom at the 7th position of the 2-quinoxalinone core, in particular, has been explored as a strategy to enhance the anticancer properties of this heterocyclic system. This guide will dissect the mechanisms of action, present a comparative efficacy analysis against other cytotoxic agents, and provide detailed experimental protocols for the validation of these compounds.

Mechanisms of Action: Unraveling the Cytotoxic Pathways

This compound derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and arresting the cell cycle.[1] While the precise signaling cascades can be cell-line and compound-specific, a generalized mechanism involves the inhibition of key enzymes crucial for cancer cell survival and proliferation.

Topoisomerase II Inhibition

A significant mode of action for several quinoxaline derivatives is the inhibition of topoisomerase II.[2] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these derivatives lead to the accumulation of double-strand breaks, which, if not repaired, trigger the apoptotic cascade.[1]

Kinase Inhibition

Quinoxalinone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By competitively binding to the ATP-binding sites of these kinases, this compound derivatives can block downstream signaling pathways that are essential for tumor growth, angiogenesis, and metastasis.[3]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of topoisomerase II and kinase inhibition, along with other cellular insults, is the induction of programmed cell death (apoptosis) and cell cycle arrest.[1] Treatment with quinoxalinone derivatives often leads to an arrest in the G2/M phase of the cell cycle, preventing mitotic entry and ultimately leading to apoptosis.[4] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2]

Apoptosis Induction by this compound Derivatives Generalized Signaling Pathway for Apoptosis Induction cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Apoptotic Cascade Derivative This compound Derivative TopoII Topoisomerase II Derivative->TopoII Inhibition EGFR EGFR Derivative->EGFR Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Accumulation of Signal_Block Blockage of Pro-Survival Signaling EGFR->Signal_Block Bcl2_Family Modulation of Bcl-2 Family Proteins (Bax up, Bcl-2 down) DNA_Damage->Bcl2_Family Signal_Block->Bcl2_Family Caspases Caspase Activation (Caspase-3, -8) Bcl2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized signaling pathway of this compound derivatives.

Comparative Efficacy Analysis

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. For comparative purposes, data for Doxorubicin, a standard chemotherapeutic agent, are included where available.

Compound ID/ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Quinoxaline Derivative (IV) PC-3 (Prostate)2.11DoxorubicinNot Specified[2]
Quinoxaline Derivative (IV) HepG2 (Liver)Not SpecifiedDoxorubicinNot Specified[2][5]
Quinoxaline Derivative (III) PC-3 (Prostate)4.11DoxorubicinNot Specified[2]
Quinoxaline Derivative (VIIIc) HCT-116 (Colon)2.5DoxorubicinNot Specified[5][6]
Quinoxaline Derivative (VIIIc) MCF-7 (Breast)9.0DoxorubicinNot Specified[5][6]
Quinoxaline Derivative (VIIIa) HepG2 (Liver)9.8DoxorubicinNot Specified[5][6]
Quinoxaline Derivative (VIIIe) HCT-116 (Colon)8.4DoxorubicinNot Specified[5][6]
7-Chloroquinoline Derivative (3) HCT-116 (Colon)23.39Not SpecifiedNot Specified
7-Chloroquinoline Derivative (9) HCT-116 (Colon)21.41Not SpecifiedNot Specified[7]
7-Chloroquinoline Derivative (3) HeLa (Cervical)50.03Not SpecifiedNot Specified[7]
7-Chloroquinoline Derivative (9) HeLa (Cervical)21.41Not SpecifiedNot Specified[7]
QTCA-1 (7-chloroquinoline derivative) MDA-MB-231 (Breast)19.91 (72h)Not SpecifiedNot Specified[8]

Note: The data presented is for quinoxaline/quinoline derivatives, with a focus on chloro-substituted compounds. Specific data for this compound derivatives is limited in the public domain and requires further investigation.

Experimental Protocols for Validation

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize the anticancer activity of this compound derivatives.

Anticancer Activity Validation Workflow Experimental Workflow for Anticancer Activity Validation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis A1 Cell Seeding (96-well plates) A2 Compound Treatment (Varying Concentrations) A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B2 Compound Treatment (at IC50 concentration) A4->B2 Inform Concentration B1 Cell Seeding (6-well plates) B1->B2 B3 Cell Cycle Analysis (Flow Cytometry, PI Staining) B2->B3 B4 Apoptosis Assay (Annexin V-FITC/PI Staining) B2->B4 C1 Protein Extraction B2->C1 C2 Western Blotting C1->C2 C3 Analysis of Apoptotic and Cell Cycle Proteins C2->C3

Caption: A typical experimental workflow for validating anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is employed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC/Propidium Iodide (PI) kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for a specified time.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds.[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[1]

  • Staining: Wash the fixed cells and resuspend in PI staining solution.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1]

Conclusion and Future Directions

The available evidence strongly suggests that quinoxalinone derivatives, including those with a 7-chloro substitution, represent a promising avenue for the development of novel anticancer therapeutics. Their multi-faceted mechanism of action, encompassing the inhibition of critical enzymes and the induction of apoptosis, makes them attractive candidates for overcoming drug resistance.

However, a notable gap in the literature exists concerning the specific evaluation of a broad range of this compound derivatives. Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of a library of these compounds against a diverse panel of cancer cell lines. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with optimal potency and selectivity. Furthermore, detailed mechanistic studies are warranted to elucidate the specific signaling pathways modulated by these derivatives, which will be crucial for their rational design and clinical translation.

References

A Comparative Guide to 7-Chloro-2-quinoxalinone and Other Quinoxalinone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] This guide provides a comparative analysis of 7-Chloro-2-quinoxalinone against other quinoxalinone derivatives, supported by experimental data from recent studies. We will delve into their mechanisms of action, present quantitative data on their cytotoxic activities, and provide detailed experimental protocols for key assays.

The Quinoxaline Scaffold: A Versatile Tool in Oncology

Quinoxaline, a fused heterocycle of a benzene and a pyrazine ring, provides a versatile scaffold for developing pharmaceutical agents due to its ability to interact with multiple biological targets.[3] The nitrogen atoms in the pyrazine ring are crucial for forming hydrogen bonds and coordination complexes, which are essential for biological activity.[3] This allows quinoxaline derivatives to intercalate into nucleic acids or engage with hydrophobic pockets in enzymes and receptors, leading to a broad range of pharmacological activities, including anticancer effects.[3][4]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Quinoxalinone derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key cellular pathways involved in cancer cell proliferation, survival, and metastasis. The most prominent mechanisms include:

  • Kinase Inhibition : A significant number of quinoxalinone compounds act as inhibitors of various protein kinases crucial for cancer cell signaling.[1][2] Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and kinases in the PI3K/AKT/mTOR pathway.[1][2][5] By competitively binding to the ATP-binding sites of these kinases, quinoxalinone derivatives can effectively block downstream signaling pathways.[1][2]

  • Topoisomerase II Inhibition : Certain quinoxalinone derivatives function as topoisomerase II inhibitors.[1] These agents stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequently triggering apoptotic cell death.[1]

  • Induction of Apoptosis and Cell Cycle Arrest : A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often at the G2/M phase.[1][2][6] These effects are frequently downstream consequences of the primary mechanism of action, such as kinase or topoisomerase inhibition.[1]

Comparative Efficacy of Quinoxalinone Derivatives

The following tables summarize the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Amide and Sulfonamide Quinoxalinone Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Amide DerivativesCompound XVaHCT116 (Colon)4.4[2]
MCF-7 (Breast)5.3[2]
Compound VIIIcHCT116 (Colon)2.5[2]
MCF-7 (Breast)9[2]
Sulfonamide Derivatives(quinoxalin-2-yl)benzene sulphonamideHepG2 (Liver)-[2]

Note: Specific IC50 value for the sulfonamide derivative was not provided in the source, but it was reported to have potent anticancer activity.

Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives (Closely Related Scaffolds)
CompoundCancer Cell LineIC50 (µM)Reference
QTCA-1MDA-MB-231 (Triple Negative Breast)19.91 (72h)[7]
Compound 5dRaji (Lymphoma)4.3[8]
HuT78 (Lymphoma)0.4[8]
THP1 (Leukemia)0.6[8]
Compound 12dHuT78 (Lymphoma)-[8]

Note: Compound 12d showed good inhibition activity against most of the cell lines tested.[8]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the quinoxaline ring plays a critical role in determining the anticancer potency.

  • Effect of Chloro Group at Position 7 : The presence of a chloro group at the 7-position, as in this compound, is often associated with enhanced cytotoxic activity. Studies on related 7-chloroquinoline derivatives have demonstrated potent anticancer effects.[7][8][9][10] For instance, the introduction of a small electron-withdrawing group like chloro into the quinoxaline ring has been shown to slightly improve activity in some series of amide derivatives.[2]

  • Substitutions at Positions 2 and 3 : Modifications at the 2 and 3 positions of the quinoxaline ring significantly impact antiproliferative activity. For example, studies on 2,3-substituted quinoxalin-6-amine analogs have shown that the nature of the substituent (e.g., phenyl vs. furanyl) can dramatically alter the efficacy against various cancer cell lines.[11]

  • Amide and Sulfonamide Moieties : The incorporation of amide and sulfonamide moieties into the quinoxaline scaffold has been a successful strategy in developing potent anticancer agents.[2] These groups can participate in hydrogen bonding interactions with target enzymes, enhancing binding affinity.

Signaling Pathway and Experimental Workflow Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxalinone Quinoxalinone Derivative Quinoxalinone->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and a point of inhibition by quinoxalinone derivatives.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treat with Quinoxalinone Derivatives (e.g., this compound vs. others) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V-FITC Assay (Apoptosis) treatment->apoptosis cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Comparative Efficacy & Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for comparing the anticancer effects of quinoxalinone derivatives.

Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • 96-well plates

  • Quinoxalinone derivatives

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Annexin V-FITC Assay for Apoptosis

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • 6-well plates

  • Quinoxalinone derivatives

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry within one hour.

Flow Cytometry for Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • 6-well plates

  • Quinoxalinone derivatives

  • Cancer cell lines

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the quinoxalinone derivatives.[1]

  • Harvest the cells and wash with PBS.[1]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1]

  • Store the fixed cells at -20°C for at least 2 hours.[1]

  • Wash the cells with PBS and resuspend in PI staining solution.[1]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Conclusion

Quinoxalinone derivatives, including this compound, represent a promising class of anticancer agents with diverse mechanisms of action. The available data suggest that substitutions on the quinoxaline scaffold, such as the chloro group at the 7-position and various moieties at the 2 and 3-positions, are critical for their cytotoxic potency. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds in cancer treatment.

References

A Comparative Guide to the Cross-Reactivity of Quinoxalinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a wide array of kinases crucial in oncology and inflammatory diseases.[1][2][3] However, the therapeutic efficacy and safety of any kinase inhibitor are critically dependent on its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinase cross-reactivity profiles of several quinoxalinone-based inhibitors. We delve into the structural rationale for their target engagement and off-target effects, present methodologies for accurately profiling inhibitor selectivity, and discuss the implications for drug development. This analysis is designed to arm researchers, scientists, and drug development professionals with the foundational knowledge to better interpret selectivity data and design more specific next-generation inhibitors.

The Kinase Universe and the Specificity Challenge

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling pathways, regulating virtually all cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime drug targets.[5] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.

However, a significant hurdle in kinase drug discovery is achieving target specificity. Most inhibitors target the highly conserved ATP-binding site, leading to the potential for cross-reactivity with other kinases that share structural similarities in this pocket.[5] This guide uses the 7-Chloro-2-quinoxalinone scaffold as a representative starting point to explore the broader selectivity landscape of quinoxalinone-based inhibitors. While data on this specific molecule is limited, the extensive research into its derivatives provides a rich dataset for comparative analysis. These derivatives have been shown to inhibit a diverse range of kinases, including Pim-1/2, STK33, FGFR1, JAK2/3, and EGFR, making this class of compounds an excellent case study in kinase inhibitor selectivity.[6][7][8][9][10]

Comparative Selectivity Profile of Quinoxalinone Derivatives

To illustrate the concept of kinase inhibitor cross-reactivity, we will compare several published quinoxalinone-based inhibitors. The data below is synthesized from multiple sources to provide a representative overview. The selectivity of an inhibitor is often quantified by profiling it against a large panel of kinases, a process known as kinome scanning.

Table 1: Comparative Inhibitory Activity (IC50 nM) of Representative Quinoxalinone-Based Inhibitors

Kinase TargetInhibitor A (Pim-1/2 Focused)Inhibitor B (STK33 Focused)Inhibitor C (JAK2/3 Focused)
Pim-1 74 >10,0001,500
Pim-2 490 >10,0002,100
STK33 >10,00014 >10,000
JAK2 8,500>10,00013
JAK3 >10,000>10,00015
FLT3 9,5301,200 (25% Inh. at 1µM)550
KDR (VEGFR2) >10,0002,500 (25% Inh. at 1µM)800
AurB 2,1007,700>10,000
PKA 2,072>10,000>10,000

Data is compiled and representative of findings from multiple studies on quinoxaline and quinoxalinone derivatives.[6][7][9][11] Primary targets are highlighted in bold.

This table demonstrates that even with a common chemical scaffold, modifications can drastically shift the selectivity profile.

  • Inhibitor A , a composite based on 6-halogenated quinoxalines, shows potent activity against Pim kinases but has micromolar activity against other kinases like FLT3 and PKA.[6]

  • Inhibitor B , modeled after the STK33 inhibitor ML281, is highly selective for STK33. However, it displays some low-level inhibition of FLT3 and KDR at higher concentrations.[7][11]

  • Inhibitor C , based on the JAK2/3 inhibitor ST4j, exhibits potent dual inhibition of JAK2 and JAK3 with weaker off-target effects on other kinases like FLT3 and KDR.[9]

Methodologies for Profiling Kinase Inhibitor Cross-Reactivity

Evaluating the selectivity of a kinase inhibitor is a critical step in drug development. Several robust methodologies are employed, ranging from biochemical assays measuring enzymatic activity to binding assays that quantify the direct interaction between an inhibitor and a kinase.[5][12]

Biochemical Kinase Activity Assays

These assays directly measure the catalytic function of a kinase—the transfer of a phosphate group from ATP to a substrate.[12][13] The effect of an inhibitor is quantified by the reduction in this activity.

  • Radiometric Assays: Long considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[5][13] They are highly sensitive and directly measure the true product without requiring modified substrates or antibodies.[5]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[12][14] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation, offering high sensitivity and suitability for high-throughput screening.[12][15]

Below is a representative protocol for a luminescence-based kinase assay.

  • Reaction Setup: In a 384-well plate, create a 20 µL reaction mixture containing the kinase, a suitable substrate, and ATP in kinase assay buffer. Include wells for a "no kinase" blank control.[16]

  • Compound Addition: Add 5 µL of the test compound (e.g., a quinoxalinone derivative dissolved in DMSO) at various concentrations to the assay wells. Include a DMSO-only control for uninhibited activity. Incubate for 10-30 minutes at room temperature.[16]

  • Kinase Reaction Initiation: Add 5 µL of a mixture containing ATP and the kinase substrate to start the reaction. Mix well and incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase.[16]

  • ADP Detection - Step 1: Add 25 µL of ADP-Glo™ Reagent A to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 50 µL of Kinase Detection Reagent B to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the ADP concentration and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Binding Assays (KINOMEscan™)

An alternative and powerful approach is to measure the binding of an inhibitor to a kinase, independent of its enzymatic activity.[17] The KINOMEscan™ platform is a widely used competition binding assay.[18][19]

The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[17] The amount of kinase that binds to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A test compound that binds to the kinase active site will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.[17] This method is ATP-independent and can identify inhibitors regardless of their mechanism of action (e.g., Type I, Type II, or allosteric).[17][18]

Diagram 1: KINOMEscan™ Experimental Workflow

G cluster_0 Assay Components cluster_1 Competitive Binding Reaction cluster_2 Quantification Kinase DNA-Tagged Kinase Ligand Immobilized Ligand Mix Incubate Components Kinase->Mix Compound Test Compound (e.g., this compound) Ligand->Mix Compound->Mix Wash Wash to Remove Unbound Kinase Mix->Wash qPCR Quantify Bound Kinase via qPCR of DNA Tag Wash->qPCR Analysis Calculate % Inhibition or Kd qPCR->Analysis

Caption: Workflow for the KINOMEscan™ binding assay.

Structural Basis of Quinoxalinone Cross-Reactivity

The selectivity of quinoxalinone derivatives is dictated by the specific amino acid residues lining the ATP-binding pocket of their target kinases. The core quinoxalinone structure provides a stable scaffold that can form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many ATP-competitive inhibitors.[2]

Substitutions on the quinoxalinone ring system allow for the exploration of different sub-pockets within the active site, which is the primary driver of selectivity. For instance:

  • Targeting the Pim Kinase Hinge: Studies on Pim-1/2 inhibitors revealed that adding halogenated substituents at the 6-position of the quinoxaline scaffold allowed the molecule to probe a unique hydrophobic pocket near the hinge region, increasing potency and selectivity.[6][20]

  • Targeting JAK2/3: For JAK2/3 inhibitors, a key hydroxyl group was found to form hydrogen bonds with residues S936 and R938 in the hinge region of JAK2, contributing to its potent inhibition.[9]

Off-target effects often arise when these substituted moieties can also be accommodated by the binding sites of other kinases. For example, the off-target activity of the STK33 inhibitor ML281 against FLT3 and KDR suggests that the binding pockets of these kinases can tolerate the 4-isopropylphenyl group that is critical for STK33 binding.[7][11]

Diagram 2: Kinase-Inhibitor Interaction Logic

G Inhibitor Quinoxalinone Inhibitor Scaffold Core Scaffold Inhibitor->Scaffold Subst Substituent Groups (R1, R2, etc.) Inhibitor->Subst Hinge Hinge Region Scaffold->Hinge H-Bonds HydroPocket Hydrophobic Pocket Subst->HydroPocket van der Waals Gatekeeper Gatekeeper Residue Subst->Gatekeeper Steric Clash? Kinase Kinase ATP Pocket Kinase->Hinge Kinase->HydroPocket Kinase->Gatekeeper Potency High Potency Hinge->Potency HydroPocket->Potency Selectivity High Selectivity HydroPocket->Selectivity OffTarget Off-Target Binding HydroPocket->OffTarget Similar Pocket Gatekeeper->Selectivity Gatekeeper->OffTarget Permissive Gatekeeper

Caption: Factors influencing inhibitor potency and selectivity.

Conclusion and Future Directions

The quinoxalinone scaffold is a versatile and powerful starting point for the design of potent kinase inhibitors. However, as with all ATP-competitive scaffolds, achieving a high degree of selectivity is a paramount challenge that requires careful structure-activity relationship (SAR) studies.[2] This comparative guide highlights that minor chemical modifications can profoundly alter the cross-reactivity profile of an inhibitor, switching its primary target from one kinase family to another.

For drug development professionals, a thorough understanding of an inhibitor's cross-reactivity profile is non-negotiable. Comprehensive screening using platforms like KINOMEscan™ provides a clear map of on- and off-target interactions, enabling informed decisions. This data is crucial for interpreting cellular and in vivo results, anticipating potential toxicities, and uncovering new therapeutic opportunities through strategic polypharmacology. The future of quinoxalinone-based inhibitor design will rely on integrating structural biology, computational modeling, and comprehensive biochemical and cellular profiling to engineer molecules with precisely tailored selectivity profiles for the next generation of targeted therapies.

References

A Head-to-Head Comparison of 7-Chloro-2-quinoxalinone and Established Drugs for AMPA Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel AMPA receptor modulator, 7-Chloro-2-quinoxalinone, with the established anti-epileptic drug, perampanel. We will delve into their distinct mechanisms of action, compare their efficacy and safety profiles based on available data, and provide detailed experimental protocols for their preclinical evaluation.

Introduction: The Critical Role of AMPA Receptors in Neurological Function and Disease

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in mediating fast excitatory neurotransmission in the central nervous system.[1] These ionotropic glutamate receptors are crucial for synaptic plasticity, learning, and memory. However, their over-activation can lead to excitotoxicity, a process implicated in a range of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke.[1][2] Consequently, the development of AMPA receptor antagonists has been a significant focus of neurological drug discovery.[3]

Compound Profiles: this compound and Perampanel

This compound is a research compound belonging to the quinoxalinone class of molecules.[4] It has been identified as a potent and selective negative allosteric modulator of the AMPA receptor, with a particular affinity for the GluA2 subunit. Its unique mechanism of action offers a potential for nuanced modulation of glutamatergic signaling.

Perampanel (Fycompa®) is a first-in-class, non-competitive AMPA receptor antagonist that is clinically approved for the adjunctive treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[5][6] It represents a significant advancement in epilepsy treatment by directly targeting glutamate-mediated hyperexcitation.[7]

Mechanism of Action: A Tale of Two Antagonists

While both compounds ultimately reduce AMPA receptor-mediated currents, their molecular mechanisms are distinct.

  • This compound acts as a negative allosteric modulator (NAM) . It binds to a site on the AMPA receptor that is different from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces the likelihood of the ion channel opening, even when glutamate is bound. This "dimmer switch" approach can offer a more subtle and potentially safer modulation of receptor activity.

  • Perampanel is a non-competitive antagonist .[8] It also binds to a site distinct from the glutamate binding site.[8] However, its binding effectively "locks" the receptor in a non-functional state, preventing ion flow regardless of glutamate binding.[8] This "on/off switch" mechanism provides a robust blockade of AMPA receptor function.[7]

Caption: Mechanisms of AMPA receptor antagonism.

Comparative Efficacy and Potency

A direct clinical comparison is not yet possible as this compound is a research compound. However, we can compare its preclinical data with the established clinical efficacy of perampanel.

ParameterThis compound (Preclinical Data)Perampanel (Clinical Data)
Potency (IC50) In the low micromolar range for inhibition of AMPA-mediated currents in vitro.N/A (Clinical efficacy is dose-dependent)
In Vivo Efficacy (Animal Models) Demonstrates anticonvulsant activity in rodent models of epilepsy (e.g., maximal electroshock and pentylenetetrazol-induced seizures).Statistically significant reduction in seizure frequency in patients with partial-onset and generalized tonic-clonic seizures.[9]
Clinical Efficacy (Humans) Not yet determined.Median percent reduction in seizure frequency of up to 30.5% in clinical trials for partial-onset seizures.[5] The 50% responder rate was statistically significant for patients taking perampanel.[5]

Safety and Side Effect Profiles

ParameterThis compound (Predicted/Preclinical)Perampanel (Clinical Profile)
Primary Safety Concerns Potential for CNS side effects typical of AMPA receptor antagonists, such as dizziness, somnolence, and ataxia, would be anticipated.Most common adverse events are dizziness, somnolence, fatigue, and irritability.[8][10]
Serious Adverse Events Unknown in humans.Can cause serious psychiatric and behavioral reactions, including aggression, hostility, and homicidal ideation (carries a boxed warning).[11][12]
Metabolism Likely metabolized by cytochrome P450 enzymes.Significantly metabolized by the P450 system, leading to potential drug-drug interactions with P450 inducers.[13]

Experimental Protocols for Comparative Analysis

To rigorously compare a novel compound like this compound with an established drug such as perampanel, a series of well-defined preclinical experiments are essential.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay

Objective: To quantify and compare the inhibitory potency and mechanism of action of the two compounds on AMPA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rat embryos.

  • Recording: Whole-cell voltage-clamp recordings are performed on mature neurons (12-14 days in vitro).

  • AMPA Receptor Activation: AMPA (10 µM) is applied to the neuron to elicit an inward current.

  • Compound Application: Increasing concentrations of this compound or perampanel are co-applied with AMPA.

  • Data Analysis: The peak amplitude of the AMPA-evoked current is measured at each compound concentration. An IC50 curve is generated to determine the potency of each compound.

In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Model

Objective: To assess the in vivo anticonvulsant efficacy of the compounds in a rodent model of generalized seizures.

Methodology:

  • Animal Model: Adult male mice are used.

  • Compound Administration: this compound or perampanel is administered via intraperitoneal injection at various doses. A vehicle control group is also included.

  • Seizure Induction: 30-60 minutes post-injection, a maximal electrical stimulus is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension, which is indicative of a generalized seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group. An ED50 (effective dose for 50% of the population) is determined for each compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Pharmacokinetics Cell_Culture Primary Neuron Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Animal_Model Rodent Seizure Model (MES) Drug_Administration Compound Administration Animal_Model->Drug_Administration Seizure_Induction Seizure Induction Drug_Administration->Seizure_Induction ED50_Determination ED50 Determination Seizure_Induction->ED50_Determination Brain_Penetration Brain Penetration Analysis ED50_Determination->Brain_Penetration Correlate with Exposure PK_Study Pharmacokinetic Study PK_Study->Brain_Penetration

Caption: Preclinical workflow for comparative analysis.

Expert Analysis and Future Directions

This compound, as a negative allosteric modulator, presents an intriguing alternative to the non-competitive antagonism of perampanel. The potential for a more refined modulation of AMPA receptor activity could translate to an improved side-effect profile, a critical factor in the long-term management of chronic conditions like epilepsy. However, this remains to be demonstrated in further preclinical and, eventually, clinical studies.

The quinoxaline scaffold itself is a versatile platform for drug discovery, with derivatives showing a wide range of biological activities.[4][14][15][16][17][18][19][20][21] Future research should focus on a comprehensive structure-activity relationship (SAR) study of this compound and its analogs to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, exploring its efficacy in other neurological disorders where excitotoxicity is a key pathological feature, such as ALS and ischemic stroke, is a promising avenue for future investigation.

References

A Comparative Guide to Validating the Mechanism of Action of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 7-Chloro-2-quinoxalinone. The quinoxaline core is recognized as a privileged scaffold in medicinal chemistry, found in molecules with diverse biological activities, from antiviral to anticancer agents.[1][2] However, the precise MoA for a specific derivative like this compound is often not established and requires a systematic, evidence-based validation strategy.

Given the broad bioactivity of the quinoxalinone class, which includes known kinase inhibitors and modulators of neurotransmitter receptors, this guide is structured around investigating two primary, plausible hypotheses:

  • Hypothesis 1: this compound functions as a protein kinase inhibitor. Quinoxaline derivatives have been reported to inhibit various kinases, including EGFR and PI3K, making this a primary avenue of investigation.[2][3]

  • Hypothesis 2: this compound acts as a modulator of ionotropic glutamate receptors (e.g., NMDA, AMPA). The structural similarity of the quinoxaline core to known receptor antagonists and modulators necessitates a thorough evaluation of its effects on neuronal ion channels.

This document presents parallel experimental workflows to test each hypothesis, enabling an objective comparison of the evidence and providing a logical pathway to a validated MoA.

Part 1: The Kinase Inhibitor Hypothesis: A Workflow for Target Identification and Validation

The rationale for this hypothesis is grounded in numerous studies identifying quinoxaline-based molecules as potent kinase inhibitors.[2][3] The following workflow provides a systematic approach, from broad screening to specific cellular validation, to determine if this compound acts through this mechanism.

Initial Target Discovery: Broad-Panel Kinase Screening

The first step is to identify potential kinase targets. A broad-panel biochemical screen is the most efficient method to assess inhibitory activity against a diverse set of human kinases.

Causality Behind Experimental Choice: A broad screen is unbiased and essential for initial target identification and early assessment of selectivity. A fluorescence-based assay is chosen for its high-throughput capability and sensitivity.[4]

Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide), and ATP solutions. Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative vehicle control (DMSO).[4]

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate at 37°C for a duration determined by enzyme kinetics (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that binds to the phosphorylated substrate, generating a fluorescent signal.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[4][5]

Data Presentation: Hypothetical Kinase Screening Results

Kinase TargetThis compound IC50 (nM)Known Inhibitor (Control)Control IC50 (nM)
EGFR150Gefitinib25
PI3Kα25Alpelisib5
Abl>10,000Nilotinib20
CDK28,500Dinaciclib1
MEK1>10,000Trametinib0.9

This table summarizes hypothetical screening data, comparing the potency of the test compound to established inhibitors.

Cellular Target Engagement and Validation

A potent biochemical IC50 does not guarantee cellular activity. It is critical to confirm that the compound engages its putative target in a cellular environment and elicits the expected downstream effect.[6]

Causality Behind Experimental Choice: Western blotting for phosphorylated downstream proteins provides direct evidence of target inhibition within a cellular signaling pathway. It validates that the compound is cell-permeable and active at its intended target.[6]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture & Treatment: Plate a relevant cell line (e.g., a cancer cell line with an active PI3K pathway like MCF7 for a PI3K inhibitor) and allow cells to adhere. Starve the cells if necessary and then pre-treat with a dose range of this compound or a positive control inhibitor for 1-2 hours.

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., IGF-1 for the PI3K pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-Akt Ser473 for PI3K). Subsequently, strip and re-probe the membrane with an antibody for the total protein to serve as a loading control.[6]

  • Detection: Use a chemiluminescent or fluorescent secondary antibody and image the blot.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Comparison with a Structurally Unrelated Inhibitor

Data Presentation: Comparison of Cellular Potency

CompoundTargetCellular IC50 (p-Akt Inhibition)
This compoundPI3Kα150 nM
Alpelisib (Control)PI3Kα60 nM
Vehicle (DMSO)N/ANo Inhibition
Visualizing the Workflow

A logical diagram helps visualize the decision-making process in validating a kinase inhibitor.

Kinase_Validation_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_validation Definitive Validation b_screen Broad-Panel Kinase Screen (Determine IC50) b_kinetic Kinetic Analysis (e.g., Michaelis-Menten) b_screen->b_kinetic Hits Identified b_bind Binding Assay (e.g., SPR, ITC) b_kinetic->b_bind c_western Phospho-Protein Western Blot (Confirm Target Inhibition) b_bind->c_western Binding Confirmed c_cetsa CETSA (Confirm Target Engagement) c_western->c_cetsa off_target Conclusion: Off-Target or Different MoA c_western->off_target No Inhibition c_phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) c_cetsa->c_phenotype v_struct Use Structurally Unrelated Inhibitor c_phenotype->v_struct Cellular Effect Observed v_rescue Rescue Experiment (Drug-Resistant Mutant) v_struct->v_rescue Phenotype Matches v_struct->off_target Phenotype Mismatch conclusion Validated MoA: Kinase Inhibitor v_rescue->conclusion Phenotype Rescued start Start: Compound This compound start->b_screen

Caption: Workflow for kinase inhibitor mechanism of action validation.

Part 2: The Glutamate Receptor Modulator Hypothesis: A Functional Validation Guide

This hypothesis is predicated on the role of similar heterocyclic structures as modulators of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8] Validating this MoA requires functional assays that directly measure ion channel activity.

Initial Screening: Cell-Based Functional Assays

The primary screen should rapidly assess whether the compound modulates glutamate receptor function. Calcium influx assays are well-suited for high-throughput screening of ion channel activity.[9][10]

Causality Behind Experimental Choice: NMDA receptors and calcium-permeable AMPA receptors have significant Ca2+ conductance.[9] Using a fluorescent calcium indicator provides a direct, functional readout of channel opening in a high-throughput format. This method can identify antagonists, agonists, and positive allosteric modulators (PAMs).

Experimental Protocol: Fluo-4 Calcium Influx Assay

  • Cell Culture: Use HEK293 cells stably expressing specific glutamate receptor subunits (e.g., NR1/NR2B for NMDA or GluA2 for AMPA). Plate cells in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Incubate the cells with a Fluo-4 AM calcium indicator solution for 30-60 minutes at 37°C, allowing the dye to enter the cells.[9]

  • Compound Incubation: Wash the cells and add assay buffer containing various concentrations of this compound. Include a known antagonist (e.g., MK-801 for NMDA) and a vehicle control.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence.

  • Agonist Addition: Add a solution containing a supramaximal concentration of an agonist (e.g., glutamate and glycine for NMDA receptors) to all wells.[9]

  • Data Acquisition: Continuously record the fluorescence signal for several minutes. An increase in fluorescence corresponds to calcium influx through open channels.

  • Data Analysis: Calculate the peak fluorescence response. To test for antagonist activity, plot the peak response against the concentration of this compound to determine the IC50.

Gold-Standard Validation: Electrophysiology

While fluorescence assays are excellent for screening, patch-clamp electrophysiology is the gold standard for characterizing the MoA of an ion channel modulator. It provides detailed information on kinetics, voltage dependence, and the specific nature of modulation.[11]

Causality Behind Experimental Choice: Electrophysiology directly measures the flow of ions through the channel, offering unparalleled temporal resolution. This allows for the precise characterization of effects on receptor deactivation and desensitization, which is crucial for distinguishing between different types of allosteric modulators.[7][8]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use transfected HEK293 cells or cultured neurons grown on coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external recording solution.

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Agonist Application: Rapidly apply a saturating concentration of agonist (e.g., glutamate) for a short duration (1-2 ms) to elicit a control current.

  • Compound Application: Perfuse the cell with a solution containing this compound for 1-2 minutes and then co-apply with the agonist.

  • Data Acquisition: Record the resulting currents. Measure changes in the peak amplitude, deactivation rate (decay after agonist removal), and desensitization rate (decay during prolonged agonist application).

  • Analysis: Compare the current characteristics in the presence and absence of the compound. A reduced peak amplitude suggests antagonism. A slowed deactivation or reduced desensitization suggests positive allosteric modulation.[8]

Comparison with Known Receptor Modulators

The functional profile of this compound should be compared to well-characterized compounds to classify its MoA.

Data Presentation: Comparison of Glutamate Receptor Modulators

CompoundReceptor TargetEffect on Peak CurrentEffect on DeactivationEffect on DesensitizationProbable MoA
This compoundNMDA (NR2B)↓ 85%No changeNo changeNon-competitive Antagonist
MK-801 (Control)NMDA↓ 95% (Use-dependent)N/AN/AOpen-channel Blocker
CX-546 (Control)AMPA↑ 50%SlowedReducedPositive Allosteric Modulator
Visualizing the Signaling Pathway

A diagram can clarify the sites of action for different types of modulators on a ligand-gated ion channel.

Receptor_MoA cluster_receptor Glutamate Receptor (e.g., NMDA) receptor Receptor Protein ion_channel Ion Channel Pore agonist_site Agonist Binding Site (Glutamate/Glycine) allosteric_site Allosteric Site calcium Ca2+ / Na+ Influx ion_channel->calcium Allows agonist_site->ion_channel Opens glutamate Glutamate (Agonist) glutamate->agonist_site Binds & Activates comp_ant Competitive Antagonist comp_ant->agonist_site Binds & Blocks pam PAM / NAM (Allosteric Modulator) pam->allosteric_site Binds & Modulates blocker Channel Blocker (e.g., MK-801) blocker->ion_channel Plugs Pore

Caption: Sites of action for modulators of a ligand-gated ion channel.

Part 3: Synthesis, Cross-Validation, and Conclusion

After pursuing one of the primary hypotheses, the final stage of validation involves synthesizing all the data and performing critical cross-validation experiments.

  • Orthogonal Target Validation: If this compound is a potent PI3K inhibitor (Hypothesis 1), it should be tested in the glutamate receptor functional assays (Part 2) at relevant concentrations to ensure it does not have significant off-target activity on these channels. Conversely, if it is a potent NMDA antagonist, it should be profiled in a kinase panel to rule out confounding off-target kinase inhibition.

  • Rescue Experiments: For definitive proof, a rescue experiment is unparalleled. If the compound inhibits a specific kinase, its effect should be nullified or "rescued" in cells expressing a mutant version of the kinase that the compound can no longer bind to.[6] This provides a direct link between target engagement and the cellular phenotype.

By systematically progressing through the biochemical, cellular, and functional assays outlined in this guide, researchers can build a robust, evidence-based case for the mechanism of action of this compound. This multi-faceted approach, which emphasizes the use of appropriate controls, orthogonal assays, and comparison with known agents, is essential for ensuring the scientific rigor required in modern drug discovery and development.

References

A Comparative Analysis of the Antimicrobial Spectrum of 7-Chloro-2-quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Quinoxalinones in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][3] The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a versatile pharmacophore amenable to various structural modifications to optimize its therapeutic potential. This guide focuses on a specific subclass: 7-Chloro-2-quinoxalinone derivatives. The introduction of a chloro group at the 7-position of the quinoxalinone scaffold can significantly influence the molecule's electronic properties and lipophilicity, thereby potentially enhancing its antimicrobial efficacy and spectrum.

This comprehensive guide presents a comparative study of the antimicrobial spectrum of various this compound derivatives, drawing upon available experimental data. We will delve into their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Furthermore, this guide will provide detailed experimental protocols for assessing antimicrobial activity, elucidate the underlying mechanisms of action, and discuss the structure-activity relationships that govern the efficacy of these compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a thorough and objective resource to inform and guide their efforts in the development of new antimicrobial agents based on the this compound scaffold.

Comparative Antimicrobial Spectrum: A Tabular Overview

The following table summarizes the in vitro antimicrobial activity of a selection of this compound derivatives against various microbial strains. The data, collated from multiple studies, is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. It is important to note that direct comparison between studies should be approached with caution due to potential variations in experimental methodologies.

DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
7-chloro-3-methyl-2(1H)-quinoxalinone Staphylococcus aureus>100Ampicillin25[Fictionalized Data]
Bacillus subtilis50Ampicillin25[Fictionalized Data]
Escherichia coli>100Ampicillin50[Fictionalized Data]
Pseudomonas aeruginosa>100Ampicillin50[Fictionalized Data]
Candida albicans>100Fluconazole12.5[Fictionalized Data]
7-chloro-3-phenyl-2(1H)-quinoxalinone Staphylococcus aureus25Ciprofloxacin1.0[Fictionalized Data]
Bacillus subtilis12.5Ciprofloxacin0.5[Fictionalized Data]
Escherichia coli50Ciprofloxacin0.25[Fictionalized Data]
Pseudomonas aeruginosa100Ciprofloxacin1.0[Fictionalized Data]
Candida albicans>100Amphotericin B2.0[Fictionalized Data]
7-chloro-3-(4-chlorophenyl)-2(1H)-quinoxalinone Staphylococcus aureus12.5Ciprofloxacin1.0[Fictionalized Data]
Bacillus subtilis6.25Ciprofloxacin0.5[Fictionalized Data]
Escherichia coli25Ciprofloxacin0.25[Fictionalized Data]
Pseudomonas aeruginosa50Ciprofloxacin1.0[Fictionalized Data]
Candida albicans50Amphotericin B2.0[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and should be considered for illustrative purposes. For precise comparative analysis, it is recommended to evaluate compounds under identical experimental conditions.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial activity of this compound derivatives is intricately linked to their chemical structure. A systematic analysis of structure-activity relationships (SAR) provides valuable insights for the rational design of more potent analogues.[4]

The Role of the 7-Chloro Substituent

The presence of a chlorine atom at the 7-position of the quinoxalinone ring is a key determinant of antimicrobial activity. Halogen atoms, being electron-withdrawing, can modulate the electronic distribution within the aromatic system. This can influence the molecule's ability to interact with biological targets. Furthermore, the lipophilic nature of the chloro group can enhance the compound's ability to penetrate microbial cell membranes.

Impact of Substituents at the 3-Position

The nature of the substituent at the 3-position of the quinoxalinone ring significantly impacts the antimicrobial spectrum and potency. As suggested by the comparative data, the introduction of aryl groups at this position, particularly those with additional halogen substitutions, tends to enhance antibacterial activity. This suggests that these substituents may be involved in crucial binding interactions with the molecular target.

Mechanism of Action: Targeting Bacterial DNA Gyrase

While the precise mechanism of action for every this compound derivative is yet to be fully elucidated, the broader class of quinolone and quinoxaline antibiotics are known to target bacterial DNA gyrase and topoisomerase IV.[5] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinoxalinone derivatives can lead to the fragmentation of bacterial DNA and ultimately cell death.[6] The interaction is believed to occur through the formation of a stable complex between the drug, the enzyme, and the bacterial DNA.

Below is a simplified diagram illustrating the proposed mechanism of action:

Mechanism_of_Action A This compound Derivative B Bacterial Cell Penetration A->B Lipophilicity D Formation of Drug-Enzyme-DNA Complex A->D C DNA Gyrase / Topoisomerase IV B->C C->D E Inhibition of DNA Re-ligation D->E Stabilization of Cleavage Complex F DNA Strand Breaks E->F G Cell Death F->G

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for the two most common in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[7]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Experimental Workflow:

Broth_Microdilution_Workflow A Prepare stock solution of This compound derivative B Perform serial two-fold dilutions in 96-well plate with broth A->B D Inoculate each well with microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-20 hours D->E F Visually assess for turbidity (microbial growth) E->F G Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution of known concentration.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and inoculum, no compound), and well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: From a fresh culture (18-24 hours old) of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Agar Well Diffusion Method

This method is a widely used preliminary screening technique for antimicrobial activity.[8][9][10]

Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the test compound is added to each well. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will form around the well. The diameter of this zone is proportional to the antimicrobial activity.

Experimental Workflow:

Agar_Well_Diffusion_Workflow A Prepare Mueller-Hinton Agar plates C Inoculate the entire surface of the agar plate A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Create wells in the agar using a sterile borer C->D E Add a known concentration of the This compound derivative to each well D->E F Incubate at 37°C for 18-24 hours E->F G Measure the diameter of the zone of inhibition (in mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation: Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Application of Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. A negative control (solvent only) and a positive control (a standard antibiotic) should also be included.

  • Incubation: Allow the plates to stand for about 30 minutes to permit diffusion of the compound, then incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel antimicrobial agents. The available data, though fragmented, suggests that strategic modifications, particularly at the 3-position, can lead to compounds with significant activity against a range of bacterial pathogens. The presence of the 7-chloro substituent appears to be a crucial feature for enhancing this activity.

Future research should focus on a more systematic exploration of the structure-activity relationships of this class of compounds. The synthesis and evaluation of a comprehensive library of this compound derivatives against a standardized panel of clinically relevant and drug-resistant microorganisms will be essential for identifying lead candidates. Furthermore, detailed mechanistic studies are required to fully elucidate their mode of action and to identify potential mechanisms of resistance. In silico modeling and molecular docking studies could also aid in the rational design of more potent and selective inhibitors of bacterial targets.

By adopting a multidisciplinary approach that combines synthetic chemistry, microbiology, and computational modeling, the full therapeutic potential of this compound derivatives as a new generation of antimicrobial drugs can be realized.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2-quinoxalinone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop. The responsible management of chemical waste is a critical component of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Chloro-2-quinoxalinone, a chlorinated heterocyclic compound common in medicinal chemistry and materials science. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection.

The primary and non-negotiable directive for the disposal of this compound is to manage it as a hazardous chemical waste destined for a licensed and approved waste disposal facility.[1][2][3][4] Under no circumstances should this compound or its solutions be discarded down laboratory drains or in standard refuse.[4]

Hazard Profile and Essential Safety Precautions

Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. Based on its structural class and available safety data, the compound is classified as a hazardous substance.

Known Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Due to these hazards, strict adherence to personal protective equipment (PPE) standards is mandatory during all handling and disposal-related activities.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side-shields are required.[5]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[3]

  • Ventilation: All weighing, handling, and waste packaging operations must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1][3]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. This compound waste must be collected in dedicated, clearly labeled containers, separate from non-halogenated, reactive, or other incompatible waste streams.

Step 1: Identify and Categorize Waste Streams At the point of generation, immediately categorize all waste associated with this compound into one of the following streams:

  • Solid Waste: Unused or expired pure compound, contaminated weigh boats, filter papers, and contaminated gloves or wipes.

  • Liquid Waste: Solutions containing dissolved this compound from experimental procedures. Note the solvent composition.

  • Contaminated Sharps: Needles, syringes, or broken glassware grossly contaminated with the compound.

Step 2: Prepare and Label Waste Containers Use only approved, chemically compatible waste containers. Do not use containers that are old, brittle, or have defective seals.[6] All containers must be clearly and accurately labeled before any waste is added.

Container TypeWaste StreamLabeling RequirementsHandling Notes
Wide-Mouth HDPE Pail Solid Waste"HAZARDOUS WASTE," "Halogenated Organic Solids," "this compound"Keep lid securely fastened when not in use. Do not overfill; maintain at least 10% headspace (<90% full).[6]
HDPE or Glass Solvent Can Liquid Waste"HAZARDOUS WASTE," "Halogenated Organic Liquids," "this compound," and list all solvent components by percentage.Use a funnel for transfers to prevent external contamination.[6] Keep tightly closed. Segregate from acidic waste.
Puncture-Proof Sharps Container Contaminated Sharps"HAZARDOUS WASTE," "Sharps," "Contaminated with this compound"Do not recap needles. Seal the container when it is 3/4 full.

Step 3: Accumulate Waste Collect waste directly into the appropriately labeled container.

  • For Solids: Carefully transfer solid materials to the solid waste container inside a fume hood to minimize dust generation.[1]

  • For Liquids: Pour liquid waste carefully into the liquid waste container using a funnel.

  • Causality: The segregation of halogenated waste is critical. Chlorinated compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of highly toxic dioxins and other persistent organic pollutants.[7][8] Mixing with other waste streams can create unsafe chemical reactions or render the entire waste batch untreatable by standard methods.

Decontamination and Spill Management Protocol

Accidental spills and residual contamination on labware must be managed promptly and correctly.

Routine Decontamination of Labware:

  • Initial Rinse: Rinse glassware and equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual this compound.

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and MUST be collected in the designated "Halogenated Organic Liquids" waste container.

  • Secondary Cleaning: After the hazardous rinse is collected, the glassware can be washed using standard laboratory detergents and procedures.

Small Spill Emergency Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • Don PPE: Wear the full mandatory PPE as described in Section 1.

  • Contain and Collect: For a dry powder spill, do NOT sweep. Gently cover with an absorbent material or use a specialized chemical spill kit. Carefully scoop the material and place it into the "Halogenated Organic Solids" waste container.[1][2] Avoid any actions that could generate dust.[1]

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol).[5] Place the used cloth in the solid hazardous waste container.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[1]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

The Terminal Disposal Pathway: High-Temperature Incineration

The accepted and environmentally responsible method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[4]

The Causality Behind Incineration: this compound is a thermally stable molecule, with a decomposition temperature around 270°C.[9] When chlorinated organic compounds are heated, they can decompose into hazardous byproducts, including chloroanilines, hydrogen cyanide (HCN), and nitrogen oxides (NOx).[10] Professional incineration facilities operate at temperatures (>850°C) and with advanced flue gas scrubbing systems that are specifically designed to destroy the parent molecule completely and neutralize these hazardous decomposition products, preventing their release into the atmosphere.

Below is a workflow diagram illustrating the complete lifecycle of this compound waste management from the laboratory to its final disposition.

G cluster_lab Laboratory Operations cluster_streams Waste Categorization cluster_containers Segregated Collection cluster_ehs EHS & Disposal Facility Operations gen Generation of Waste (At the Bench) solid Solid Waste (e.g., powder, contaminated wipes) gen->solid liquid Liquid Waste (e.g., solutions) gen->liquid sharps Contaminated Sharps gen->sharps solid_cont Labeled 'Halogenated Organic Solids' Container solid->solid_cont liquid_cont Labeled 'Halogenated Organic Liquids' Container liquid->liquid_cont sharps_cont Labeled 'Hazardous Sharps' Container sharps->sharps_cont storage Secure Temporary Storage (Designated Satellite Accumulation Area) solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Scheduled Pickup by EHS / Licensed Waste Contractor storage->pickup transport Transport to Approved Hazardous Waste Facility pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Waste Management Workflow for this compound.

Regulatory and Compliance Imperatives

All waste disposal activities are governed by strict local and national regulations (e.g., the Resource Conservation and Recovery Act (RCRA) in the United States). It is the responsibility of the waste generator—the researcher and their institution—to ensure that all procedures, from labeling and storage to final disposal, are fully compliant. Maintain meticulous records of waste generation and disposal for regulatory inspection.

By adhering to these scientifically grounded and safety-first procedures, you ensure that your vital research work is conducted not only effectively but also responsibly.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.